cis-Miyabenol C
描述
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属性
IUPAC Name |
5-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYYCKIHVEWHX-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Quest for cis-Miyabenol C: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C, a resveratrol (B1683913) trimer, has garnered significant attention within the scientific community for its potential therapeutic applications, notably as a potent inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of relevant quantitative and spectroscopic data.
Natural Sources of this compound
This compound and its isomers are stilbenoids found in a variety of plant species. The primary documented sources include:
-
Grapevines (Vitis species): Canes, stalks, and leaves of Vitis vinifera (common grape) and Vitis thunbergii var. taiwaniana (small-leaf grape) are significant sources of Miyabenol C isomers.[1]
-
Fennel (Foeniculum vulgare): The fruits (commonly referred to as seeds) of fennel are a known source of this compound.
-
Other Plant Species: Miyabenol C has also been identified in plants from the Caragana and Carex genera, as well as in Parthenocissus quinquefolia (Virginia creeper) and Sophora davidii.[1]
Quantitative Data on Miyabenol C Yield
The yield of Miyabenol C can vary significantly depending on the plant source, geographical location, and extraction methodology. The following table summarizes available data on the content of Miyabenol C and related stilbenoids from various natural sources.
| Plant Source | Plant Part | Compound | Yield/Concentration | Reference |
| Vitis vinifera (Pinot Noir) | Canes | (E)-trans-cis-miyabenol C | Present in extract | [2] |
| Vitis vinifera | Canes | Miyabenol C | 2.0% of total stilbenoid extract | [3][4] |
| Vitis vinifera cv. Pinot Noir | Grape Cane | trans-resveratrol | 3.45 ± 0.04 mg/g dw | [5] |
| Vitis species | Canes | trans-resveratrol | 320.6 to 1751.6 mg/kg FW | [6] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from natural sources typically involve a multi-step process combining various chromatographic techniques. Below are detailed methodologies adapted from published literature.
I. Extraction from Vitis vinifera Canes
This protocol is a generalized procedure based on methods for extracting stilbenoids from grape canes.
1. Plant Material Preparation:
-
Collect one-year-old canes of Vitis vinifera during the dormant season.
-
Air-dry the canes at room temperature and then grind them into a fine powder.
2. Extraction:
-
Macerate the powdered grape canes with an 80:20 (v/v) mixture of ethanol (B145695) and water at 60°C for 30 minutes.[7]
-
Filter the extract and concentrate it under reduced pressure to remove the ethanol.
-
Lyophilize the aqueous residue to obtain a crude extract.
3. Fractionation using Column Chromatography:
-
Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform (B151607) and methanol (B129727), to separate fractions based on polarity.
4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the Miyabenol C-containing fractions using preparative reversed-phase HPLC.
-
Column: C18, 250 x 20 mm, 5 µm particle size.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV at 280 nm and 320 nm.
-
Collect the fractions corresponding to this compound based on retention time comparison with analytical standards, if available, or by subsequent spectroscopic analysis.
II. Conceptual Isolation Workflow from Foeniculum vulgare Seeds
Caption: Conceptual workflow for the isolation of this compound.
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
The following table presents a compilation of reported ¹H and ¹³C NMR chemical shifts for a Miyabenol C isomer. Precise assignments for the cis isomer require dedicated 2D NMR experiments.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| Ring A | ||
| 2a, 6a | 128.5 | 7.18 (d, 8.8) |
| 3a, 5a | 115.8 | 6.75 (d, 8.8) |
| 1a | 130.5 | |
| 4a | 157.5 | |
| Ring B | ||
| 2b, 6b | 129.0 | 7.05 (d, 8.4) |
| 3b, 5b | 115.5 | 6.58 (d, 8.8) |
| 1b | 131.0 | |
| 4b | 157.0 | |
| Ring C | ||
| 2c, 6c | 130.0 | 7.13 (d, 8.4) |
| 3c, 5c | 115.2 | 6.70 (d, 8.4) |
| 1c | 135.0 | |
| 4c | 158.0 | |
| 7c | 127.0 | 6.80 (d, 16.4) |
| 8c | 128.0 | 6.62 (d, 16.4) |
| Dihydrobenzofuran Moieties | ||
| 7a' | 55.0 | 5.50 (d, 6.0) |
| 8a' | 45.0 | 4.50 (d, 6.0) |
| 7b' | 54.5 | 5.45 (d, 6.2) |
| 8b' | 45.5 | 4.55 (d, 6.2) |
Note: The presented data is a representative compilation and may vary based on the specific isomer and solvent used. Definitive assignment requires detailed spectroscopic analysis of the isolated compound.
Mechanism of Action: Inhibition of β-Secretase (BACE1)
This compound exerts its potential neuroprotective effects by inhibiting the enzymatic activity of β-secretase (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, this compound reduces the production of the amyloid-β (Aβ) peptide, which is the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[1]
The following diagram illustrates the canonical APP processing pathways and the point of intervention for this compound.
Caption: APP processing pathways and the inhibitory action of this compound.
Conclusion
This compound represents a promising natural product with significant therapeutic potential, particularly in the context of neurodegenerative diseases. This guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation, and key data for its characterization. Further research is warranted to optimize extraction and purification processes to enhance the availability of this valuable compound for preclinical and clinical investigations. The continued exploration of natural sources and the development of efficient isolation strategies will be crucial in unlocking the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence and Estimation of trans-Resveratrol in One-Year-Old Canes from Seven Major Chinese Grape Producing Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Discovery of cis-Miyabenol C in Vitis vinifera: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vitis vinifera, the common grapevine, is a rich source of bioactive polyphenolic compounds, including a diverse array of stilbenoids. Among these, resveratrol (B1683913) and its oligomers have garnered significant attention for their potential therapeutic properties. This technical guide focuses on the discovery, isolation, and biological evaluation of a specific resveratrol trimer, cis-Miyabenol C, found in Vitis vinifera. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this natural compound for therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Data Presentation
The following tables summarize the quantitative data available for this compound from Vitis vinifera.
Table 1: Concentration and Yield of Miyabenol C
| Source Material | Compound | Concentration/Yield | Reference |
| Vitis vinifera grapevine shoot extract (Vineatrol®30) | Miyabenol C | 2.0% of total stilbenes | [1] |
| Vitis vinifera grapevine shoots | Z-cis-Miyabenol C | Not explicitly quantified, but isolated | [2] |
Table 2: Bioactivity of this compound
| Bioassay | Target | Result | Reference |
| Inhibition of Amyloid-β (Aβ) Fibril Formation | Aβ peptide aggregation | 19 ± 5% inhibition | [2] |
| β-Secretase (BACE1) Activity Inhibition | BACE1 enzyme | Markedly inhibited BACE1 activity in vitro | [3] |
| Reduction of Aβ Secretion in N2a695 cells | Aβ40 and Aβ42 levels | Significant reduction at 10 µM | [4] |
Note: While a specific IC50 value for this compound on BACE1 is not available in the reviewed literature, a study on resveratrol oligomers reported IC50 values in the range of 6-32 µM for the inhibition of colon cancer cell growth, providing context for the potential potency of related compounds.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound in Vitis vinifera.
Extraction of Stilbenoids from Vitis vinifera Grapevine Shoots
This protocol is adapted from various methods for stilbenoid extraction from grapevine canes and shoots.
Materials:
-
Dried and powdered Vitis vinifera grapevine shoots
-
Methanol (B129727) (HPLC grade)
-
Acetone (HPLC grade)
-
Ethanol (70% v/v)
-
Solid-liquid extractor or maceration equipment
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Maceration:
-
Weigh 100 g of powdered grapevine shoots.
-
Suspend the powder in 1 L of 70% ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Freeze-dry the concentrated extract to obtain a crude stilbenoid powder.
-
Isolation of Z-cis-Miyabenol C by Semi-Preparative HPLC
This protocol is based on the method described for the purification of (Z)-cis-miyabenol C.[2]
Materials:
-
Crude stilbenoid extract from grapevine shoots
-
Methanol (HPLC grade)
-
Water with 1% acetic acid (HPLC grade)
-
Semi-preparative HPLC system with a Diode Array Detector (DAD)
-
Kromasil 100-5-C18 column (10 x 250 mm) or equivalent
Protocol:
-
Sample Preparation: Dissolve the crude extract in methanol to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water with 1% acetic acid
-
Mobile Phase B: Methanol
-
Gradient:
-
0 min: 30% B
-
5 min: 50% B
-
50 min: 50% B
-
51 min: 100% B
-
59 min: 100% B
-
60 min: 30% B
-
68 min: 30% B
-
-
Flow Rate: 4 mL/min
-
Detection: Monitor at 280 nm and 310 nm.
-
-
Fraction Collection: Collect the peak corresponding to Z-cis-Miyabenol C based on its retention time and UV spectrum.
-
Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.
Structural Elucidation of Z-cis-Miyabenol C
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated methanol (CD3OD) or other suitable deuterated solvent
Procedure:
-
Dissolve a purified sample of Z-cis-Miyabenol C in the deuterated solvent.
-
Acquire 1H NMR and 13C NMR spectra.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals.
-
The Z-trans-trans-miyabenol C configuration can be confirmed based on the analysis of coupling constants and NOESY correlations.[5]
b. Mass Spectrometry (MS)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., methanol).
-
Infuse the sample directly into the ESI source or analyze via LC-MS.
-
Acquire high-resolution mass spectra in both positive and negative ion modes to determine the accurate mass and molecular formula.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in structural confirmation by observing characteristic losses of stilbenoid monomers.[6]
Bioactivity Assay: Inhibition of β-Secretase (BACE1) Activity
This protocol is a generalized in vitro assay based on a commercially available kit.
Materials:
-
Purified this compound
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
Assay buffer
-
BACE1 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound, the positive control, or DMSO (vehicle) to the wells.
-
Add the BACE1 enzyme to all wells except for the blank.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 30-60 minutes.
-
Calculate the rate of substrate cleavage and determine the percentage of inhibition for each concentration of this compound.
-
If sufficient data points are available, calculate the IC50 value.
Mandatory Visualization
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of this compound.
This compound, a resveratrol trimer isolated from Vitis vinifera grapevine shoots, demonstrates promising bioactivity as an inhibitor of both amyloid-β fibril formation and the β-secretase enzyme (BACE1). These findings suggest its potential as a lead compound for the development of therapeutics targeting Alzheimer's disease. This technical guide provides a comprehensive overview of the current knowledge and experimental methodologies related to this compound, serving as a valuable resource for researchers and drug development professionals in the field of natural product-based drug discovery. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and in vivo efficacy.
References
- 1. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to cis-Miyabenol C: Chemical Properties, Formula, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer. It details the compound's formula, molecular weight, and spectroscopic data. Furthermore, this guide outlines experimental protocols for the isolation and biological evaluation of this compound, with a focus on its activities as a β-secretase inhibitor, protein kinase C inhibitor, hyaluronidase (B3051955) inhibitor, and ecdysteroid antagonist. The underlying signaling pathway of its most prominent activity, the inhibition of β-secretase in the context of Alzheimer's disease, is also visually represented.
Chemical and Physical Properties
This compound is a stilbenoid and a resveratrol trimer, belonging to the class of 2-arylbenzofuran flavonoids.[1][2] It is found in various plant species, most notably in grapes (Vitis vinifera).[3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₃₂O₉ | [4] |
| Molecular Weight | 680.71 g/mol | [4] |
| IUPAC Name | 5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [4] |
| Appearance | Powder | [5] |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available |
Spectroscopic Data:
Experimental Protocols
Isolation of this compound from Vitis vinifera
A general procedure for the extraction of stilbenoids from Vitis vinifera canes can be adapted for the isolation of this compound.
Protocol:
-
Extraction: Freeze-dried and ground grape canes are extracted with a suitable solvent such as methanol (B129727) or ethyl acetate.[7][8] Accelerated Solvent Extraction (ASE) with methanol has been shown to be an effective method for obtaining stilbenes.[7]
-
Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel or other suitable stationary phases.[9] A stepwise gradient elution with a solvent system like chloroform-methanol can be employed to separate fractions based on polarity.[10]
-
Purification: Fractions enriched with this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[6][10]
Chemical Synthesis
The chemical synthesis of resveratrol trimers like this compound is a complex process. While a specific protocol for this compound is not detailed in the literature, general strategies for the synthesis of resveratrol oligomers involve biomimetic approaches using enzymatic or metal-catalyzed oxidative coupling of resveratrol or its derivatives.
Biological Activity Assays
This compound has been identified as a potent inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1][10]
Experimental Workflow:
-
Reagent Preparation: Prepare solutions of BACE1 enzyme, a fluorogenic BACE1 substrate, assay buffer, this compound at various concentrations, and a known BACE1 inhibitor as a positive control.
-
Incubation: In a 96-well plate, incubate the BACE1 enzyme with either this compound, the positive control, or a vehicle control (DMSO) for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths, either kinetically over time or as an endpoint reading after a fixed incubation period.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of this compound and determine the IC₅₀ value.
This compound has been reported to exhibit inhibitory activity against Protein Kinase C (PKC).[3][11]
-
Reaction Mixture: Prepare a reaction mixture containing PKC enzyme, a fluorescently labeled substrate, ATP, and the necessary co-factors in an appropriate assay buffer.
-
Inhibition Study: Add varying concentrations of this compound to the reaction mixture. A known PKC inhibitor should be used as a positive control.
-
Incubation: Incubate the reaction mixtures at 37°C to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or by separating the phosphorylated and unphosphorylated substrates followed by quantification.
-
Analysis: Determine the inhibitory effect of this compound on PKC activity and calculate the IC₅₀ value.
This compound demonstrates strong inhibitory effects on hyaluronidase.[2][16]
-
Enzyme-Inhibitor Incubation: Pre-incubate hyaluronidase enzyme with different concentrations of this compound in a suitable buffer at 37°C.
-
Substrate Addition: Add hyaluronic acid (the substrate) to the mixture to start the enzymatic reaction and incubate for a specific duration at 37°C.
-
Termination and Measurement: Stop the reaction and measure the amount of undigested hyaluronic acid. A common method is a turbidimetric assay where the addition of an acidic albumin solution causes the undigested hyaluronic acid to precipitate, and the resulting turbidity is measured spectrophotometrically.
-
Calculation: Calculate the percentage of hyaluronidase inhibition and determine the IC₅₀ value of this compound.
This compound also possesses ecdysteroid antagonist activity.[2][16] This can be assessed using a cell-based bioassay with a Drosophila melanogaster cell line.[17][21][22]
-
Cell Culture: Culture a Drosophila melanogaster cell line that is responsive to ecdysteroids (e.g., B(II) cell line).
-
Treatment: Treat the cells with a known concentration of an ecdysteroid agonist (e.g., 20-hydroxyecdysone) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient to observe a response to the ecdysteroid agonist (e.g., morphological changes or reporter gene expression).
-
Assessment of Antagonism: Observe and quantify the extent to which this compound inhibits the effects of the ecdysteroid agonist. This can be done by microscopy to assess cell morphology or by measuring the activity of a reporter gene.
-
Data Analysis: Determine the concentration of this compound required to achieve 50% antagonism of the ecdysteroid agonist effect (EC₅₀).
Signaling Pathway
Inhibition of β-Secretase and Amyloid Precursor Protein (APP) Processing
The primary mechanism by which this compound is thought to exert its neuroprotective effects in the context of Alzheimer's disease is through the inhibition of BACE1. This inhibition alters the processing of the Amyloid Precursor Protein (APP), shifting it away from the amyloidogenic pathway that produces the neurotoxic amyloid-β (Aβ) peptide.[10][23]
In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase, leading to the formation of Aβ peptides. These peptides can aggregate to form amyloid plaques, a hallmark of Alzheimer's disease. This compound directly inhibits the enzymatic activity of BACE1, thereby reducing the initial cleavage of APP in this pathway.[10] This leads to a decrease in the production of sAPPβ and the C-terminal fragment 99 (CTF99), and consequently, a reduction in the generation of neurotoxic Aβ.[23] By inhibiting the amyloidogenic pathway, APP processing is favored towards the non-amyloidogenic pathway, which involves cleavage by α-secretase and subsequent processing by γ-secretase to produce non-toxic fragments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Miyabenol C - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:168037-22-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. researchgate.net [researchgate.net]
- 10. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov.tw [fda.gov.tw]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Polyphenol Compounds and PKC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyphenol compounds and PKC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, 168037-22-7 [thegoodscentscompany.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mrs-j.org [mrs-j.org]
- 20. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]
- 21. Screening of environmental contaminants for ecdysteroid agonist and antagonist activity using the Drosophila melanogaster B(II) cell in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-Miyabenol C (CAS: 168037-22-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, biological activities with a focus on its role as a β-secretase inhibitor, and detailed experimental protocols for its study. The information is presented to support further research and development efforts targeting this promising natural compound.
Physicochemical and Spectral Data
This compound is a polyphenolic compound belonging to the class of 2-arylbenzofuran flavonoids.[1] It is found in plants such as Vitis vinifera (grape) and has been detected in fennel (Foeniculum vulgare) and various herbs and spices.[1][2]
| Property | Value | Source |
| CAS Number | 168037-22-7 | [3][4][5] |
| Molecular Formula | C42H32O9 | [3][4] |
| Molecular Weight | 680.7 g/mol | [3] |
| IUPAC Name | 5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [2] |
| Appearance | Powder | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Water Solubility (est.) | 4.759e-005 mg/L @ 25 °C | |
| XlogP3-AA (est.) | 7.7 | |
| 1H and 13C NMR Data | The Z-trans-trans-miyabenol C configuration has been confirmed by 1H NMR. However, detailed spectral data with specific chemical shifts and coupling constants are not readily available in the reviewed literature. |
Biological Activity: Inhibition of β-Secretase and Amyloid-β Production
A significant body of research highlights the potential of Miyabenol C as a therapeutic agent for Alzheimer's disease. Studies have demonstrated its ability to inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[6][7]
Quantitative Data on Biological Activity
The following table summarizes the quantitative effects of Miyabenol C on Aβ production and β-secretase activity from in vitro studies.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| N2a695 cells | Miyabenol C (10 µM, 10h) | Extracellular Aβ40 levels | Significant reduction | [6] |
| N2a695 cells | Miyabenol C (10 µM, 10h) | Extracellular Aβ42 levels | Significant reduction | [6] |
| N2aWT and SH-SY5Y cells | Miyabenol C (10 µM, 10h) | β-secretase activity | Significant inhibition | [6] |
| In vitro BACE1 assay | Indicated amounts of Miyabenol C | BACE1 activity | Dose-dependent inhibition | [6] |
| N2a695 cells | Miyabenol C (indicated doses, 10h) | sAPPβ levels | Dose-dependent reduction | [6] |
| N2a695 cells | Miyabenol C (indicated doses, 10h) | sAPPα levels | Dose-dependent increase | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of Miyabenol C from Vitis thunbergii var. taiwaniana
A general workflow for the isolation of stilbenoids from Vitis species is presented below. The specific details of the isolation of Miyabenol C can be found in the cited literature.[6]
Cell Culture and Treatment
-
Cell Lines:
-
Human neuroblastoma SH-SY5Y cells
-
Mouse neuroblastoma N2a naive cells (N2aWT)
-
N2a cells stably expressing human APP695 (N2a695)
-
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
Grow cells to confluency.
-
Replace the growth medium with FBS-free medium.
-
Add this compound to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the specified duration (e.g., 10 hours).
-
β-Secretase (BACE1) Activity Assay
This protocol is adapted from commercially available β-secretase activity assay kits.
-
Lysate Preparation:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in an appropriate ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add equal amounts of protein from each cell lysate to the wells of a 96-well microplate.
-
Include a positive control (recombinant BACE1) and a negative control (lysate with a known BACE1 inhibitor).
-
Add the β-secretase substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) in the dark.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate β-secretase activity relative to the controls.
-
Western Blot Analysis of APP Processing
This protocol provides a general procedure for analyzing the levels of sAPPα and sAPPβ in conditioned media and β-CTF in cell lysates.
-
Sample Preparation:
-
Collect the conditioned media from treated cells.
-
Prepare cell lysates as described in the β-secretase activity assay protocol.
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from conditioned media or cell lysates onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for sAPPα, sAPPβ, or the C-terminus of APP (for β-CTF detection) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects on Alzheimer's disease pathology primarily by modulating the processing of the amyloid precursor protein (APP). By inhibiting β-secretase, it shifts APP processing from the amyloidogenic pathway to the non-amyloidogenic pathway.
Synthesis
Currently, a detailed and specific chemical synthesis protocol for this compound is not well-documented in publicly available literature. However, the synthesis of resveratrol trimers and other oligostilbenoids is an active area of research. General approaches often involve biomimetic synthesis, utilizing enzymatic (e.g., horseradish peroxidase) or chemical oxidation of resveratrol monomers to induce radical coupling and subsequent cyclization. The regioselectivity and stereoselectivity of these reactions are critical challenges in achieving the specific structure of this compound. Further research is required to develop a robust and scalable synthetic route.
Conclusion
This compound is a natural product with significant potential as a lead compound for the development of therapeutics for Alzheimer's disease. Its demonstrated ability to inhibit β-secretase and reduce the production of amyloid-β peptides provides a strong rationale for further investigation. This technical guide consolidates the current knowledge on this compound and provides detailed experimental frameworks to facilitate future research in this promising area. The development of a reliable synthetic route and further elucidation of its detailed biological mechanisms are key next steps in realizing its therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stilbene oligomers from Parthenocissus laetevirens: isolation, biomimetic synthesis, absolute configuration, and implication of antioxidative defense system in the plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Research on the Bioactivity of cis-Miyabenol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C, a resveratrol (B1683913) trimer, has emerged as a compound of significant interest in the scientific community, particularly in the field of neurodegenerative diseases. This technical guide provides a comprehensive overview of the preliminary research on the bioactivity of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.
Core Bioactivity: Inhibition of β-Secretase (BACE1)
The primary bioactivity of Miyabenol C identified in the current body of scientific literature is its ability to inhibit the β-secretase enzyme, also known as BACE1.[1][2][3][4] This enzyme plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.[1][2][3][4]
By inhibiting BACE1, Miyabenol C effectively reduces the production of amyloid-β (Aβ) peptides (specifically Aβ40 and Aβ42) and the soluble N-terminal fragment of APP cleaved by β-secretase (sAPPβ).[1][5] This inhibitory action on BACE1 is achieved without altering the protein levels of BACE1 itself, suggesting a direct enzymatic inhibition mechanism.[1][2][3][4] Notably, Miyabenol C does not appear to affect the activity of α-secretase or γ-secretase, the other two key enzymes in APP processing.[1][2]
Quantitative Data on Bioactivity
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the bioactivity of Miyabenol C.
Table 1: In Vitro Effects of Miyabenol C on APP Processing and Cell Viability
| Parameter | Cell Line | Concentration(s) | Effect | Reference |
| Aβ40 Secretion | N2a695 | 5, 10, 20 µM | Dose-dependent reduction | [1] |
| Aβ42 Secretion | N2a695 | 5, 10, 20 µM | Dose-dependent reduction | [1] |
| sAPPβ Levels | N2a695 | 5, 10, 20 µM | Dose-dependent reduction | [2] |
| β-secretase Activity | N2aWT, SH-SY5Y | 10 µM | Significant inhibition | [1][5] |
| Cell Viability | N2a695 | 0.1 - 20 µM | No significant cytotoxicity | [1] |
| Cell Viability | N2a695 | 40 - 100 µM | Dose-dependent cytotoxicity | [1] |
Table 2: In Vivo Effects of Miyabenol C in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Treatment | Effect | Reference |
| sAPPβ Levels (Cortex & Hippocampus) | 0.6 µg/g intracerebroventricular injection for 72h | Markedly reduced | [1] |
| Soluble Aβ40 Levels | 0.6 µg/g intracerebroventricular injection for 72h | Significantly reduced | [1] |
| Soluble Aβ42 Levels | 0.6 µg/g intracerebroventricular injection for 72h | Significantly reduced | [1] |
Note: The IC50 value for BACE1 inhibition by this compound has not been explicitly reported in the reviewed literature.
Other Potential Bioactivities: Avenues for Future Research
While the research on Miyabenol C has predominantly focused on its role in Alzheimer's disease, its structural relationship to resveratrol suggests that it may possess other biological activities. Resveratrol is a well-studied stilbenoid known for its anti-inflammatory, antioxidant, and anticancer properties. However, to date, there is no direct experimental evidence from the reviewed literature to confirm these activities for this compound. Further investigation into these potential bioactivities is a promising area for future research.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research on Miyabenol C.
Cell Viability Assay (CCK-8)
The cytotoxicity of Miyabenol C was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Principle: This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.
-
Protocol Outline:
-
N2a695 cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of Miyabenol C (0.1 µM to 100 µM) for 10 hours.
-
CCK-8 solution was added to each well.
-
After incubation, the absorbance at 450 nm was measured using a microplate reader.
-
β-Secretase (BACE1) Activity Assay
Both cell-based and in vitro BACE1 activity assays were performed.
-
Principle: These assays typically utilize a specific BACE1 substrate that is linked to a fluorophore and a quencher. In the presence of active BACE1, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal.
-
Protocol Outline (Cell-Based):
-
N2aWT and SH-SY5Y cells were treated with Miyabenol C (10 µM) for 10 hours.
-
Cell lysates were prepared.
-
The lysates were incubated with a BACE1-specific substrate.
-
Fluorescence was measured to determine BACE1 activity.
-
-
Protocol Outline (In Vitro):
-
Recombinant BACE1 enzyme was incubated with varying concentrations of Miyabenol C.
-
A fluorogenic BACE1 substrate was added.
-
The reaction was incubated at 37°C.
-
Fluorescence was measured to determine the extent of BACE1 inhibition.
-
Amyloid-β (Aβ) ELISA
Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of Aβ40 and Aβ42.
-
Principle: This is a sandwich ELISA where capture antibodies specific for the C-terminus of Aβ40 or Aβ42 are coated onto a microplate. The samples are added, followed by a detection antibody that binds to the N-terminus of Aβ. A substrate is then added to produce a colorimetric signal proportional to the amount of Aβ present.
-
Protocol Outline:
-
Conditioned media from treated N2a695 cells were collected.
-
Samples were added to antibody-coated 96-well plates.
-
Plates were incubated, followed by washing steps.
-
Detection antibody was added and incubated.
-
Substrate solution was added, and the color development was stopped.
-
Absorbance was read at 450 nm.
-
Western Blotting for APP Fragments
Western blotting was used to analyze the levels of APP and its cleavage products (sAPPα, sAPPβ, and C-terminal fragments).
-
Principle: Proteins from cell lysates or conditioned media are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with specific primary antibodies against the target proteins, followed by secondary antibodies conjugated to an enzyme that facilitates detection.
-
Protocol Outline:
-
Protein samples were prepared from cell lysates and conditioned media.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for sAPPα, sAPPβ, or the C-terminus of APP.
-
After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using a chemiluminescent substrate.
-
Visualizations
Signaling Pathway of APP Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for Assessing this compound Bioactivity
Caption: Workflow for evaluating this compound bioactivity.
Conclusion and Future Directions
The preliminary research on this compound strongly indicates its potential as a therapeutic agent for Alzheimer's disease through the inhibition of BACE1 activity and subsequent reduction of amyloid-β production. The existing data from both in vitro and in vivo models provide a solid foundation for further investigation.
However, this technical guide also highlights areas where further research is needed. A crucial next step is the determination of the precise IC50 value of this compound for BACE1 inhibition to better quantify its potency. Furthermore, exploring other potential bioactivities, such as anti-inflammatory, antioxidant, and anticancer effects, would provide a more comprehensive understanding of its therapeutic potential. Future studies should aim to elucidate the broader pharmacological profile of this compound and its potential applications beyond neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 5. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Isolation of Resveratrol Oligomers from Grape Stems
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the methodologies for extracting, isolating, and analyzing resveratrol (B1683913) oligomers, also known as stilbenoids, from grape stems (Vitis vinifera), a significant byproduct of the wine industry. It consolidates data from various studies to offer detailed experimental protocols and quantitative insights.
Introduction: The Potential of Grape Stems
Grape stems, often discarded during wine production, are a rich source of bioactive phenolic compounds.[1] Among these, resveratrol oligomers—polymers of two to eight resveratrol units—are of significant scientific interest.[2] These compounds, including dimers like ε-viniferin, trimers like miyabenol C, and tetramers like hopeaphenol, are phytoalexins synthesized by the plant in response to stress, such as fungal infections.[2][3][4] They exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer activities, making them valuable candidates for drug development and nutraceutical applications.[2][3][5]
This guide details the key steps for the successful isolation and characterization of these high-value compounds, focusing on efficient and sustainable extraction techniques followed by robust purification and analytical methods.
Experimental Protocols
Sample Preparation
Proper preparation of the raw plant material is a critical first step to ensure efficient extraction.
Methodology:
-
Collection: Collect grape stems immediately after the destemming process in winemaking.[6]
-
Cleaning: Remove any remaining grape berries or leaves from the stems.[6]
-
Drying: Lyophilize (freeze-dry) the stems until a constant weight is achieved. This typically results in a 60-70% reduction in weight. Alternatively, oven-dry at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation of the target compounds.[6]
-
Grinding: Crush the dried stems into a fine powder using a milling device.[6]
-
Storage: Store the resulting powder at -20°C in airtight, light-proof containers until extraction to prevent degradation.[6]
Extraction of Resveratrol Oligomers
Ultrasound-Assisted Extraction (UAE) is a highly efficient and rapid method for extracting stilbenoids from grape stems.[7][8] It offers significant advantages over conventional methods by reducing extraction time and solvent consumption.[9]
Optimized Ultrasound-Assisted Extraction (UAE) Protocol:
-
Apparatus: An ultrasonic probe system.
-
Solvent: 80% Ethanol (B145695) in ultrapure water (v/v).[7][9]
-
Sample-to-Solvent Ratio: 1:10 to 1:50 (w/v). A ratio of 1:10 has been shown to be effective.[10]
-
Procedure:
-
Weigh the dried grape stem powder and place it in an extraction vessel.
-
Add the 80% ethanol solvent at the desired ratio.
-
Immerse the ultrasonic probe into the mixture.
-
Set the extraction temperature to 75°C and the duration to 15 minutes. Configure ultrasound parameters such as amplitude (e.g., 70%) and cycle duration (e.g., 0.7 s) if the equipment allows.[6]
-
After extraction, centrifuge the mixture to pellet the solid plant material.
-
Decant the supernatant (the crude extract) and filter it, typically through a 0.45-µm filter, for further purification or analysis.[11]
-
This optimized UAE method allows for the extraction of major stilbenoids without the need for an additional organic solvent cleaning step.[7][8]
Purification and Isolation Workflow
The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is required to isolate individual resveratrol oligomers.
General Purification Strategy:
-
Initial Cleanup (Optional): For highly complex extracts, a preliminary fractionation can be performed. One method involves hexane (B92381) precipitation to remove non-polar constituents.[12]
-
Flash Chromatography: Pre-purify the crude extract using flash chromatography with resins like ENV+ or Toyopearl HW 40S to separate compounds into fractions based on polarity.[4][13]
-
Preparative Chromatography: Further fractionate the semi-purified fractions to isolate individual compounds. This typically involves:
-
Normal-Phase Preparative Chromatography: Separates compounds based on polarity using a non-polar mobile phase and a polar stationary phase.[4][13]
-
Reversed-Phase (RP) Preparative Chromatography: The most common method, using a polar mobile phase and a non-polar stationary phase (e.g., C18) to separate oligomers.[4][13]
-
-
Countercurrent Chromatography (CCC): An alternative preparative technique that uses liquid-liquid partitioning, avoiding solid stationary phases and reducing the risk of sample degradation. Low-speed rotary countercurrent chromatography (LSRCCC) has been successfully used to separate trans-resveratrol, trans-ε-viniferin, r-2-viniferin, hopeaphenol, and miyabenol C.[12]
The following diagram illustrates a typical workflow for the isolation and analysis of resveratrol oligomers.
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard technique for identifying and quantifying resveratrol oligomers.
Reversed-Phase HPLC (RP-HPLC) Protocol:
-
System: An HPLC system equipped with a photodiode array detector (DAD) or a UV-vis detector.[1][14]
-
Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient of (A) 1% formic acid in ultrapure water and (B) 1% formic acid in acetonitrile (B52724) is commonly used.[1] An isocratic mobile phase of methanol (B129727) and a pH-adjusted phosphate (B84403) buffer (e.g., 63:37 v/v) can also be used for specific compounds like trans-resveratrol.[15]
-
Detection:
-
Quantification: Concentrations are determined by creating calibration curves with authentic standards of the respective compounds (e.g., trans-resveratrol, ε-viniferin). For oligomers where standards are unavailable, they can be quantified relative to a known standard like resveratrol.[1]
Quantitative Data Summary
The yield of resveratrol and its oligomers can vary significantly based on grape variety, geographical origin, and the extraction method employed. The tables below summarize representative data from published studies.
Table 1: Optimized Extraction Conditions and Yields from Grape Stems/Canes
| Parameter | Optimal Condition | Compound | Yield | Reference |
|---|---|---|---|---|
| Extraction Method | Ultrasound-Assisted Extraction (UAE) | Major Stilbenoids | Not specified | [7][8] |
| Solid-Liquid Extraction | trans-Resveratrol | 4.25 mg/g dw | [16] | |
| Solid-Liquid Extraction | trans-ε-viniferin | 2.03 mg/g dw | [16] | |
| Solvent | 80% Ethanol | trans-Resveratrol | Highest Yield | [10] |
| 50-70% Ethanol | trans-Resveratrol & trans-ε-viniferin | Maximum Yield | [16] | |
| Temperature | 60°C | trans-Resveratrol | Optimal | [10] |
| 75°C | Major Stilbenoids | Optimal | [7][9] | |
| 83.6°C | trans-Resveratrol & trans-ε-viniferin | Maximum Yield | [16] | |
| Time | 15 min (UAE) | Major Stilbenoids | Optimal | [7][9] |
| | 90 min (Conventional) | trans-Resveratrol | Optimal |[10] |
dw: dry weight
Table 2: Identified Resveratrol Oligomers in Grape Stems and Other Vitis Tissues
| Compound Class | Specific Oligomer | Source (Vitis) | Reference |
|---|---|---|---|
| Dimer | ε-viniferin | Stems | [1][8] |
| Ampelopsin D | Leaves | [13] | |
| Quadrangularin A | Leaves | [13] | |
| ω-viniferin | Leaves | [13] | |
| Ampelopsin A | Roots | [17] | |
| Trimer | Miyabenol C | Shoots | [12] |
| Z-miyabenol C | Leaves | [13] | |
| Tetramer | Hopeaphenol | Shoots, Roots | [12][17] |
| Isohopeaphenol | Leaves | [13] | |
| Ampelopsin H | Leaves | [13] |
| Complex Oligomer | Vitisin B (Resveratrol-Catechin Adduct) | Stems |[8] |
Biosynthesis and Biological Activity
Resveratrol oligomers are formed in the plant via the phenylpropanoid pathway as a defense mechanism.[3][6] The process begins with the synthesis of resveratrol, which then undergoes oxidative coupling to form a diverse array of oligomeric structures.
The diagram below outlines this biosynthetic process.
The resulting oligomers often possess more potent biological activity than the resveratrol monomer.[3] For instance, α-viniferin and ε-viniferin have demonstrated strong antifungal activity against pathogens like Botrytis cinerea.[3] The diverse biological activities reported for these compounds, including antioxidant and anticancer properties, underscore their potential as lead compounds in drug discovery.[5][12]
References
- 1. Valorisation of Grape Stems as a Source of Phenolic Antioxidants by Using a Sustainable Extraction Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of resveratrol oligomers, important stress metabolites, accumulating in the leaves of hybrid Vitis vinifera (Merzling × Teroldego) genotypes infected with Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Polyphenols from Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultrasound-assisted extraction of stilbenoids from grape stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring trans-Resveratrol in Grape Berry Skins During Ripening and in Corresponding Wines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-guided isolation of resveratrol oligomers from a grapevine-shoot extract using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis [mdpi.com]
- 15. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Spectroscopic Analysis of cis-Miyabenol C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C, a resveratrol (B1683913) trimer, is a naturally occurring stilbenoid found in various plant species, including grapevines (Vitis vinifera). As a member of the stilbenoid family, this compound has garnered interest within the scientific community for its potential biological activities. The structural elucidation and characterization of such complex natural products are fundamentally reliant on a suite of sophisticated spectroscopic techniques. This technical guide provides a summary of the available spectroscopic data and analytical methodologies pertinent to the analysis of this compound.
It is important to note that while the existence of detailed spectroscopic data for this compound, specifically the Z-trans-trans isomer, is cited in the literature, access to the complete, primary dataset remains a challenge. A key publication, "Phenolic Constituents of Carex vulpinoidea Seeds and their Tyrosinase Inhibitory Activities" by Niesen et al. in a 2015 issue of Natural Product Communications, is reported to contain comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) data.[1] However, the full spectroscopic dataset from this source could not be retrieved for this analysis. Consequently, the following sections compile the currently accessible information and provide a framework for the spectroscopic analysis of this compound.
Spectroscopic Data
A complete and verified set of spectroscopic data for this compound is not publicly available in its entirety. The following tables are based on partial information and data from closely related stilbenoid trimers. The specific isomer of this compound referenced in the literature is the Z-trans-trans-miyabenol C.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. One-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.
Table 1: 1H NMR Spectroscopic Data of a Miyabenol C Isomer
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available |
Table 2: 13C NMR Spectroscopic Data of a Miyabenol C Isomer
| Atom No. | Chemical Shift (δ, ppm) |
| Data not available |
Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC) for a Miyabenol C Isomer (Hypothetical)
| Proton (δH) | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |
| Data not available | Data not available | Data not available | Data not available |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, from which the molecular formula can be deduced. Tandem mass spectrometry (MS/MS) experiments reveal fragmentation patterns that offer insights into the compound's structure. For this compound, a resveratrol trimer, the expected molecular formula is C42H32O9, with a corresponding monoisotopic mass of approximately 680.20 g/mol .
Table 4: Mass Spectrometry Data for Miyabenol C
| Ionization Mode | Mass Analyzer | m/z [M+H]+ | m/z [M-H]- | Key Fragment Ions |
| ESI | ToF or Orbitrap | Data not available | Data not available | Data not available |
Experimental Protocols
Isolation of this compound
The isolation of this compound from natural sources often involves multi-step chromatographic techniques. A common method cited for the separation of stilbenoids is Centrifugal Partition Chromatography (CPC).
Protocol: Isolation by Centrifugal Partition Chromatography (CPC)
-
Extraction: The plant material (e.g., grapevine stems) is first dried, ground, and extracted with a suitable organic solvent, such as a mixture of methanol (B129727) and water or acetone.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly polar or non-polar impurities.
-
Centrifugal Partition Chromatography (CPC):
-
Instrumentation: A CPC instrument equipped with a suitable rotor.
-
Solvent System: A biphasic solvent system is selected based on the polarity of the target compound. The selection is guided by determining the partition coefficient (K) of this compound in various solvent systems.
-
Operation: The column is first filled with the stationary phase. The crude extract, dissolved in a small volume of the solvent system, is then injected. The mobile phase is pumped through the column at a specific flow rate, and the rotor is spun at a set speed.
-
Fraction Collection: The eluent is collected in fractions.
-
Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
-
Final Purification: Fractions containing the compound of interest may require further purification by preparative HPLC to achieve high purity.
Spectroscopic Analysis
Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., methanol-d4, acetone-d6, or DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.
-
1D NMR:
-
1H NMR: A standard proton experiment is run to obtain the 1H NMR spectrum.
-
13C NMR: A proton-decoupled carbon experiment (e.g., using the DEPTq pulse sequence) is performed to obtain the 13C NMR spectrum.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
-
Data Processing: The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is typically used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to observe the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively.
-
Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.
Visualization of Workflows
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and structural elucidation of this compound.
Logic of 2D NMR-Based Structure Elucidation
Caption: Logical workflow for 2D NMR-based structure elucidation.
The comprehensive spectroscopic analysis of this compound is a critical step in understanding its chemical properties and potential applications. While this guide outlines the necessary experimental protocols and the types of data required, the lack of a complete, publicly accessible dataset for this compound underscores the need for further research and data sharing within the scientific community. The methodologies and workflows presented here provide a robust framework for researchers undertaking the isolation and characterization of this and other complex natural products.
References
cis-Miyabenol C: A Technical Guide to its Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Miyabenol C, a resveratrol (B1683913) trimer found in various plant species, has garnered interest for its potential therapeutic activities, including its role as a protein kinase C (PKC) and β-secretase inhibitor. Despite its pharmacological potential, the development of this compound as a therapeutic agent is hampered by a lack of comprehensive data on its fundamental physicochemical properties. This technical guide provides an in-depth overview of the known and expected solubility and stability characteristics of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages information on the broader class of stilbenoids, particularly resveratrol and its oligomers, to infer its likely behavior. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound, thereby facilitating its advancement in drug development pipelines.
Introduction
This compound is a complex polyphenolic compound belonging to the stilbenoid family, specifically classified as a resveratrol trimer[1][2]. It is a natural product isolated from plants such as grapevines (Vitis vinifera)[1]. As a large, polyphenolic molecule, this compound is anticipated to exhibit poor aqueous solubility, a common challenge for this class of compounds that can significantly impact bioavailability and formulation development.
The stability of this compound is also a critical consideration for its handling, formulation, and therapeutic efficacy. Stilbenoids are known to be susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and elevated temperatures. Understanding these degradation pathways is essential for developing stable formulations and ensuring consistent biological activity.
This guide summarizes the available information on the solubility and stability of this compound, provides detailed methodologies for its experimental determination, and discusses its known biological targets to provide context for its development as a potential therapeutic agent.
Solubility Characteristics
The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. For polyphenols like this compound, solubility can be a significant hurdle in drug development.
Aqueous Solubility
Direct experimental data on the aqueous solubility of this compound is scarce. However, an estimated value for its solubility in water at 25°C is available.
| Compound | Solvent | Temperature (°C) | Solubility (mg/L) | Data Type | Reference |
| This compound | Water | 25 | 4.759 x 10⁻⁵ | Estimated | [3] |
This extremely low estimated value suggests that this compound is practically insoluble in water, which is a common characteristic of large polyphenolic compounds.
Solubility in Organic Solvents
While specific data for this compound is not available, it is expected to have significantly higher solubility in common organic solvents compared to water. Based on the behavior of other resveratrol oligomers and polyphenols, the following solvents are likely to be more effective for solubilization:
-
Alcohols: Methanol (B129727), Ethanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), Acetone, Acetonitrile (B52724)
-
Ethers: Dioxane, Tetrahydrofuran (THF)
Researchers should experimentally determine the solubility in a range of pharmaceutically acceptable solvents to identify suitable candidates for formulation development.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Workflow for Solubility Determination
Caption: A schematic representation of the shake-flask method for determining equilibrium solubility.
Stability Characteristics
The chemical stability of this compound is a critical attribute that affects its shelf-life, formulation, and in vivo performance. As a stilbenoid, it is likely susceptible to degradation by light, pH, and temperature.
Photostability
Stilbenoids are known to undergo photoisomerization when exposed to light, particularly UV radiation. The trans-isomers are generally more stable, and light can induce their conversion to the cis-isomers. While this compound is already in the cis configuration, it and other stilbenoids can be susceptible to further photochemical reactions, potentially leading to oxidative products or polymerization. Therefore, it is recommended to protect this compound from light during storage and handling.
pH-Dependent Stability
The stability of polyphenols is often pH-dependent. In alkaline conditions, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation. It is anticipated that this compound will exhibit greater stability in acidic to neutral pH conditions.
Thermal Stability
Elevated temperatures can accelerate the degradation of stilbenoids. Degradation pathways at high temperatures may include oxidation and other chemical rearrangements. For long-term storage, it is advisable to keep this compound at low temperatures (e.g., -20°C).
Experimental Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to understand the degradation pathways of this compound.
Objective: To develop an analytical method capable of separating this compound from its degradation products and to investigate its stability under various stress conditions.
Part 1: HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: A photodiode array (PDA) detector is recommended to identify the optimal detection wavelength and to assess peak purity.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent compound and any degradation products.
Part 2: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration.
-
HPLC Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Data Analysis: Monitor the decrease in the peak area of this compound and the formation of degradation products over time.
Workflow for Forced Degradation Study
Caption: A schematic of the workflow for conducting forced degradation studies.
Biological Context: Signaling Pathways
This compound has been identified as an inhibitor of two key enzymes: Protein Kinase C (PKC) and β-secretase (BACE1). Understanding the signaling pathways in which these enzymes operate is crucial for elucidating the mechanism of action of this compound and its potential therapeutic applications.
Protein Kinase C (PKC) Signaling Pathway
Protein Kinase C is a family of enzymes that play a critical role in various cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activation of conventional PKC isoforms is typically triggered by signals that lead to the production of diacylglycerol (DAG) and an increase in intracellular calcium levels.
Caption: this compound inhibits the activity of Protein Kinase C (PKC).
Amyloid Precursor Protein (APP) Processing Pathway
β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. The cleavage of APP by BACE1 is the first step in the generation of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ production.
Caption: this compound inhibits β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.
Conclusion
This compound is a promising natural product with defined biological activities that make it a candidate for further drug development. However, a significant knowledge gap exists regarding its fundamental physicochemical properties of solubility and stability. This guide has synthesized the available information and provided a framework for future research. By utilizing the provided experimental protocols, researchers can systematically characterize the solubility and stability of this compound, which is a prerequisite for its successful translation from a laboratory curiosity to a potential therapeutic agent. The information on its inhibitory effects on PKC and BACE1 provides a strong rationale for these continued investigations.
References
Methodological & Application
Application Note & Protocol: Isolation of cis-Miyabenol C from Foeniculum vulgare
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foeniculum vulgare Miller, commonly known as fennel, is an aromatic plant belonging to the Apiaceae family. It is widely recognized for its culinary and medicinal applications. Phytochemical investigations have revealed a diverse array of secondary metabolites within fennel, including phenolic compounds, flavonoids, and essential oils[1]. Among these are stilbenoid trimers, such as cis-Miyabenol C, which have garnered interest for their potential biological activities. This document provides a detailed protocol for the isolation of this compound from the fruits of Foeniculum vulgare. The methodology is based on a combination of solvent extraction, liquid-liquid partitioning, and multi-step chromatographic techniques.
Materials and Reagents
-
Dried fruits of Foeniculum vulgare
-
Methanol (B129727) (MeOH), HPLC grade
-
n-Hexane, HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
n-Butanol (n-BuOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Distilled water (H₂O)
-
Diaion® HP-20 resin
-
Silica (B1680970) gel for column chromatography (60 Å, 70-230 mesh)
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC columns (analytical and preparative)
-
Rotary evaporator
-
Freeze dryer
-
Glass columns for chromatography
-
Standard laboratory glassware
-
Filtration apparatus
Experimental Protocol
This protocol is divided into three main stages: Extraction and Partitioning, Coarse Purification by Column Chromatography, and Final Purification by Preparative HPLC.
1. Extraction and Liquid-Liquid Partitioning
The initial step involves the extraction of crude phytochemicals from the dried plant material, followed by a systematic partitioning to separate compounds based on their polarity.
-
1.1. Grinding and Extraction:
-
Grind the dried fruits of Foeniculum vulgare to a fine powder.
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
-
1.2. Kupchan's Partitioning: [2]
-
Suspend the crude methanol extract in a 9:1 methanol-water mixture.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity in a separatory funnel.
-
First, partition the extract against n-hexane to remove nonpolar compounds. Collect the n-hexane fraction.
-
Next, partition the remaining aqueous methanol layer against chloroform to separate compounds of intermediate polarity. Collect the chloroform fraction.
-
Subsequently, partition the aqueous layer with n-butanol to isolate more polar compounds, including stilbenoid glycosides and oligomers. Collect the n-butanol fraction.
-
Concentrate each fraction (n-hexane, chloroform, and n-butanol) using a rotary evaporator to yield the respective crude fractions. The target compound, this compound, is expected to be enriched in the n-butanol fraction[2].
-
2. Coarse Purification using Column Chromatography
The n-butanol fraction is subjected to a series of column chromatography steps to gradually isolate this compound.
-
2.1. Diaion® HP-20 Column Chromatography:
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol.
-
Load the solution onto a pre-conditioned Diaion® HP-20 column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing stilbenoids.
-
Combine the fractions that show the presence of this compound.
-
-
2.2. Silica Gel Vacuum Liquid Chromatography (VLC):
-
Concentrate the combined fractions from the Diaion® HP-20 column.
-
Adsorb the residue onto a small amount of silica gel.
-
Pack a VLC column with silica gel.
-
Apply the sample-adsorbed silica gel to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of chloroform and methanol.
-
Collect fractions and analyze them by TLC/HPLC to pool fractions containing the target compound.
-
3. Final Purification by Preparative HPLC
The final purification of this compound is achieved using preparative reverse-phase HPLC.
-
3.1. Preparative HPLC:
-
Dissolve the enriched fraction from VLC in the mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient, such as acetonitrile (B52724) and water, to achieve separation.
-
Monitor the elution profile with a UV detector at an appropriate wavelength for stilbenoids (e.g., 280 nm and 320 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
-
3.2. Structure Elucidation:
-
The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Data Presentation
| Purification Step | Starting Material (g) | Fraction Weight (g) | Estimated Yield (%) | Estimated Purity (%) |
| Crude Methanol Extract | 1000 | 150 | 15.0 | <1 |
| n-Butanol Fraction | 150 | 25 | 16.7 (of crude) | 1-5 |
| Diaion® HP-20 Fraction | 25 | 5 | 20.0 (of n-BuOH) | 10-20 |
| VLC Enriched Fraction | 5 | 0.5 | 10.0 (of Diaion®) | 50-70 |
| Purified this compound | 0.5 | 0.02 | 4.0 (of VLC) | >95 |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
Total Synthesis of cis-Miyabenol C for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the total synthesis of cis-Miyabenol C, a resveratrol (B1683913) trimer with significant potential in neurodegenerative disease research. Miyabenol C has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloid cascade pathway implicated in Alzheimer's disease.[1][2][3][4] This protocol outlines a biomimetic approach using horseradish peroxidase (HRP)-catalyzed oxidative coupling of resveratrol, followed by chromatographic purification to isolate the desired this compound isomer. The provided methodologies are intended to enable the synthesis of this valuable compound for research and drug development purposes.
Introduction
This compound is a naturally occurring stilbenoid found in various plants, including grapevines (Vitis vinifera).[5] It is a trimer of resveratrol, possessing a complex stereochemistry. Research has highlighted its significant biological activities, most notably its ability to inhibit β-secretase activity, thereby reducing the production of amyloid-β (Aβ) peptides.[1][2][3][4] This inhibitory action makes this compound a promising lead compound for the development of therapeutics for Alzheimer's disease.
The limited availability of this compound from natural sources necessitates a reliable synthetic route to produce sufficient quantities for extensive research. This document details a biomimetic total synthesis strategy that mimics the natural formation of resveratrol oligomers.
Synthetic Strategy Overview
The total synthesis of this compound is approached through a biomimetic oxidative coupling of trans-resveratrol. This strategy is based on the enzymatic action of horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), which generates resveratrol radicals. These radicals then undergo a cascade of coupling reactions to form a mixture of resveratrol dimers and trimers, including various isomers of Miyabenol C. The desired this compound is then isolated from this complex mixture using advanced chromatographic techniques.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| trans-Resveratrol | ≥99% | Commercially Available |
| Horseradish Peroxidase (HRP) | Type VI, ≥250 units/mg | Commercially Available |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Commercially Available |
| Acetone (B3395972) | ACS Grade | Commercially Available |
| D-o-Phosphate Buffer | 0.1 M, pH 7.0 | Prepared in-house |
| Ethyl Acetate (B1210297) | HPLC Grade | Commercially Available |
| Hexane (B92381) | HPLC Grade | Commercially Available |
| Methanol (B129727) | HPLC Grade | Commercially Available |
| Water | Deionized | In-house |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |
Protocol: HRP-Catalyzed Oxidative Coupling of Resveratrol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 1.0 g of trans-resveratrol in 200 mL of a 1:1 (v/v) mixture of acetone and 0.1 M phosphate (B84403) buffer (pH 7.0).
-
Enzyme Addition: To the stirred solution, add 100 mg of horseradish peroxidase (HRP).
-
Initiation of Reaction: Slowly add 5.0 mL of 0.1 M hydrogen peroxide (H₂O₂) dropwise to the reaction mixture over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the resveratrol spot and the appearance of a complex mixture of products at lower Rf values indicates reaction progression.
-
Reaction Quenching: After 24 hours, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Remove the acetone from the reaction mixture under reduced pressure. Extract the aqueous residue three times with 100 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
Protocol: Purification of this compound
The crude product is a complex mixture of resveratrol oligomers. Isolation of this compound requires a multi-step chromatographic purification.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel in hexane.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane (from 10% to 100% ethyl acetate).
-
Collect fractions and analyze by TLC. Combine fractions containing the trimer mixture.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Isomer Separation):
-
System: A preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detection at 280 nm and 320 nm.
-
Inject the enriched trimer fraction onto the preparative HPLC column.
-
Collect the peak corresponding to this compound based on retention time comparison with known standards or by detailed spectroscopic analysis of the collected fractions.
-
Note: The separation of stereoisomers can be challenging. Centrifugal partition chromatography has also been reported as an effective method for separating Miyabenol C isomers.
-
Characterization Data
The purified this compound should be characterized by spectroscopic methods to confirm its identity and purity.
| Spectroscopic Data | This compound |
| ¹H NMR (in CD₃OD) | Characteristic signals for aromatic and vinyl protons. The cis-configuration of the vinyl group results in a smaller coupling constant (J) compared to the trans-isomer. |
| ¹³C NMR (in CD₃OD) | Distinct signals for the 42 carbon atoms in the molecule. |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₄₂H₃₂O₉: 680.20. Found: [M-H]⁻ at 679.2. |
Biological Activity Pathway
This compound exerts its therapeutic potential in the context of Alzheimer's disease by inhibiting the enzymatic activity of β-secretase (BACE1). BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the generation of the amyloid-β peptide.
Figure 2: Inhibition of the β-secretase pathway by this compound.
Conclusion
The protocol described provides a viable method for the total synthesis of this compound for research purposes. While the biomimetic approach generates a mixture of isomers requiring careful purification, it offers a straightforward route to this valuable natural product. The ability to synthesize this compound will facilitate further investigation into its mechanism of action and its potential as a therapeutic agent for Alzheimer's disease and other related neurodegenerative disorders.
References
cis-Miyabenol C: Application Notes and Protocols for Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C, a resveratrol (B1683913) trimer, has emerged as a significant compound of interest in neurodegenerative disease research, particularly for its potential therapeutic role in Alzheimer's disease.[1][2] This polyphenolic compound, naturally found in plants like Vitis thunbergii, has demonstrated potent neuroprotective properties.[1][2] Preclinical studies have shown that this compound can effectively reduce the levels of amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease, by inhibiting the β-secretase (BACE1) enzyme.[1][2][3] These application notes provide detailed protocols for the use of this compound in neuronal cell culture, guidance on experimental design, and an overview of its mechanism of action.
Mechanism of Action: BACE1 Inhibition
This compound exerts its neuroprotective effects primarily by inhibiting the enzymatic activity of β-secretase (BACE1).[1][3][4] BACE1 is a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. By cleaving APP at the β-site, BACE1 initiates the production of Aβ peptides. This compound directly inhibits BACE1 activity, leading to a reduction in the generation of Aβ40 and Aβ42.[1][3] Notably, studies have shown that this compound does not affect the protein levels of BACE1 itself, nor does it impact the activity of α-secretase or γ-secretase, indicating a specific mechanism of action.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound in neuronal cell lines.
Table 1: Cytotoxicity of this compound in N2a695 Cells
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 10 | 100 |
| 0.1 | 10 | ~100 |
| 1 | 10 | ~100 |
| 5 | 10 | ~100 |
| 10 | 10 | ~100 |
| 20 | 10 | ~100 |
| 40 | 10 | Shows dose-dependent cytotoxicity |
| 80 | 10 | Shows dose-dependent cytotoxicity |
| 100 | 10 | Shows dose-dependent cytotoxicity |
Data from studies on N2a695 cells, which are mouse neuroblastoma cells stably expressing human APP695.[1]
Table 2: Efficacy of this compound in Neuronal Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect |
| N2a695 | 5, 10, 20 | 10 | Dose-dependent reduction in Aβ40 and Aβ42 secretion.[1] |
| N2aWT | 10 | 10 | Significant inhibition of β-secretase activity.[4] |
| SH-SY5Y | 10 | 10 | Significant inhibition of β-secretase activity.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use. Protect from light.
Protocol 2: Treatment of Neuronal Cells with this compound
This protocol provides a general guideline for treating adherent neuronal cell cultures. Specific cell densities and media volumes should be optimized for the particular cell line and plate format being used.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, N2a) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).
-
Important: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully aspirate the old culture medium from the cells.
-
Gently add the prepared treatment medium (or vehicle control medium) to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 10 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the conditioned medium can be collected for analysis of secreted Aβ peptides (e.g., by ELISA), and the cell lysates can be prepared for analysis of protein levels (e.g., by Western blot) or enzyme activity assays.
Protocol 3: Assessing BACE1 Activity
A cell-based BACE1 activity assay can be performed using commercially available kits. The general principle involves providing a specific BACE1 substrate to cell lysates and measuring the product of the enzymatic reaction.
-
Cell Treatment: Treat neuronal cells with this compound (e.g., 10 µM) and appropriate controls (e.g., DMSO vehicle, known BACE1 inhibitor) for the desired time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer compatible with the BACE1 activity assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysates to ensure equal loading in the assay.
-
BACE1 Activity Assay:
-
Follow the manufacturer's instructions for the specific BACE1 activity assay kit.
-
Typically, this involves incubating the cell lysate with a BACE1-specific substrate that generates a fluorescent or colorimetric signal upon cleavage.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Normalize the BACE1 activity to the total protein concentration and compare the activity in this compound-treated cells to that of the controls.
Concluding Remarks
This compound is a promising research tool for investigating the amyloidogenic pathway in the context of Alzheimer's disease. Its specific inhibition of BACE1 makes it a valuable compound for studying the consequences of reduced Aβ production in various neuronal cell models. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies and further explore its therapeutic potential. As with any experimental compound, it is crucial to perform appropriate dose-response and cytotoxicity assessments for each specific cell line and experimental condition.
References
- 1. researchgate.net [researchgate.net]
- 2. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: cis-Miyabenol C in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C, a resveratrol (B1683913) trimer isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana), has emerged as a promising natural compound in preclinical studies for Alzheimer's disease (AD).[1][2][3] Its primary mechanism of action is the inhibition of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3][4] Accumulation of Aβ is a central event in the pathogenesis of AD.[1][2][3] These application notes provide a detailed overview of the in vivo dosage, experimental protocols, and the underlying signaling pathway of this compound as documented in preclinical Alzheimer's mouse models.
Data Presentation: In Vivo Dosage and Effects
The following table summarizes the key quantitative data from a pivotal study utilizing this compound in an APP/PS1 transgenic mouse model of Alzheimer's disease.
| Parameter | Details |
| Compound | This compound |
| Mouse Model | 12-month-old APP/PS1 transgenic mice |
| Dosage | 0.6 µg/g of body weight[2][5] |
| Route of Administration | Intracerebroventricular (ICV) injection[2][5] |
| Vehicle | 45% DMSO in artificial cerebrospinal fluid (aCSF)[4] |
| Treatment Duration | 72 hours[3][4] |
| Key Outcomes | - Markedly reduced levels of soluble Aβ40 and Aβ42 in the cortex and hippocampus.[4] - Significantly decreased levels of sAPPβ (a product of BACE1 activity) in the cortex and hippocampus.[4] - No significant change in the levels of insoluble Aβ40 and Aβ42.[4] - No alteration in the protein levels of APP, BACE1, ADAM10, or Presenilin 1.[1][2] |
Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of β-secretase (BACE1). This intervention shifts the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway, which generates Aβ, and towards the non-amyloidogenic pathway.
Caption: Mechanism of this compound in APP processing.
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Working Solution: On the day of injection, dilute the stock solution with artificial cerebrospinal fluid (aCSF) to achieve a final concentration where the vehicle is 45% DMSO in aCSF.[4] The final concentration of this compound should be calculated to deliver 0.6 µg per gram of mouse body weight in a total injection volume of 4 µl.[2][4]
Animal Model and Surgical Procedure
-
Animal Model: Utilize 12-month-old APP/PS1 transgenic mice, a well-established model for amyloid pathology.[3][4]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., pentobarbital (B6593769) at 50 µg/g body weight).[2]
-
Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic apparatus.[2]
-
Craniotomy: Perform a small craniotomy over the target injection site to expose the dura mater.
-
Intracerebroventricular (ICV) Injection:
-
Target the lateral ventricle.
-
Use a microsyringe pump equipped with a blunt-tipped needle (e.g., a 5 µL Hamilton syringe).[2]
-
Inject a total volume of 4 µl of either the this compound working solution or the vehicle control (45% DMSO in aCSF).[2][4]
-
Administer the injection at a constant, slow flow rate of 0.4 µL/min to prevent reflux and tissue damage.[2]
-
After the injection is complete, leave the needle in place for an additional 10 minutes to allow for diffusion and to prevent backflow upon withdrawal.[2]
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Post-Treatment Tissue Processing and Analysis
-
Euthanasia and Perfusion: 72 hours post-injection, deeply anesthetize the mice and euthanize them via transcardial perfusion with ice-cold physiological saline to clear the brain of blood.[2]
-
Brain Dissection: Immediately dissect the brain and separate the cortex and hippocampus on a cold surface.[4]
-
Tissue Lysis: Lyse the dissected brain regions for subsequent biochemical analysis.
-
Biochemical Analysis:
The diagram below illustrates the general workflow for an in vivo study of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of cis-Miyabenol C and Related Stilbenes by HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stilbenes are a class of plant-derived polyphenolic compounds renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Among these, resveratrol (B1683913) and its oligomers, such as the trimer cis-Miyabenol C, are of significant interest for pharmaceutical and nutraceutical applications. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of these compounds in various matrices, including plant extracts and final products. This application note provides a detailed protocol for the HPLC-DAD analysis of stilbenes, with a specific focus on this compound.
Principle of the Method
This method employs reversed-phase HPLC to separate stilbenes based on their polarity. A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase, usually a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. As the concentration of the organic solvent increases, the hydrophobic stilbenes elute from the column at different rates depending on their affinity for the stationary phase. The Diode Array Detector (DAD) facilitates the monitoring of eluting compounds across a range of wavelengths, enabling both quantification at the optimal wavelength and spectral analysis for peak purity and identification. For complex stilbenoids like Miyabenol C, a detection wavelength of 280 nm is often effective.
Experimental Protocols
Sample Preparation: Extraction of Stilbenes from Plant Material
This protocol is suitable for the extraction of stilbenes from plant matrices such as grape canes or leaves.
Materials:
-
Plant material (e.g., dried and powdered grape canes)
-
Extraction solvent: Methanol/water (80:20, v/v) or Ethanol/water (80:20, v/v)
-
Vortex mixer
-
Ultrasonic bath or shaker
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture thoroughly for 1 minute to ensure complete wetting of the sample.
-
Extract the stilbenes by placing the tube in an ultrasonic bath for 60 minutes or on a shaker for 12 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-DAD analysis.
HPLC-DAD Analysis Protocol
This protocol provides a starting point for the analysis of this compound and other stilbene (B7821643) oligomers. Method optimization may be required depending on the specific sample matrix and analytical column used.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid (v/v). |
| Mobile Phase B | Acetonitrile with 0.1% formic acid (v/v). |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm for this compound and other complex stilbenes. Monitoring at 306 nm is also recommended for resveratrol. |
| DAD Spectral Range | 200 - 400 nm for peak purity assessment and spectral confirmation. |
Data Presentation
Method Validation Parameters
A validated HPLC-DAD method ensures the reliability and reproducibility of the analytical results. The following table summarizes typical validation parameters for the quantitative analysis of stilbenes.[1]
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD%) | < 2% |
| - Intra-day | < 2% |
| - Inter-day | < 3% |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound, a resveratrol trimer.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-DAD analysis of stilbenes from a solid plant matrix.
References
Application Notes: cis-Miyabenol C as a BACE1 Inhibitor
Introduction
cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer found in plants such as grapes (Vitis vinifera) and fennel (Foeniculum vulgare).[1][2] Emerging research has identified it as a potent inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[3][4][5][6] BACE1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides that accumulate in the brain.[7][8] Inhibition of BACE1 is therefore a primary therapeutic strategy for the treatment of Alzheimer's disease.[6] Mechanistic studies reveal that while this compound does not alter the protein levels of BACE1, it directly inhibits its enzymatic activity, thereby reducing Aβ generation.[4][5][9]
These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on BACE1 activity using a fluorescence resonance energy transfer (FRET) based assay.
Data Presentation
| Compound | Concentration | Assay Type | Key Findings | Reference |
| Miyabenol C | 10 µM | Cell-based (N2aWT and SH-SY5Y cells) | Significantly inhibited β-secretase activity. | [4][5] |
| Miyabenol C | 5, 10, 20 µM | Cell-based (N2a695 cells) | Reduced levels of Aβ40 and Aβ42 in a dose-dependent manner. | [5][9] |
| Miyabenol C | various | In vitro enzymatic assay | Markedly inhibited BACE1 activity, comparable to a known β-secretase inhibitor II. | [4][5] |
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of this compound.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol outlines the procedure for measuring the direct inhibitory effect of this compound on recombinant human BACE1 enzyme activity using a fluorogenic peptide substrate. The assay is based on the principle of fluorescence resonance energy transfer (FRET), where the cleavage of the substrate by BACE1 separates a quencher and a fluorophore, resulting in a detectable fluorescent signal.[7][10]
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Peptide Substrate
-
Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)[11]
-
This compound
-
Known BACE1 Inhibitor (Positive Control)
-
DMSO (Vehicle Control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)[7][10]
Experimental Workflow:
Caption: Workflow for the in vitro FRET-based BACE1 inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer (0.2 M Sodium Acetate, pH 4.5).[11]
-
Dilute the BACE1 FRET substrate in the assay buffer to the desired final concentration.
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[10]
-
Dilute the recombinant BACE1 enzyme in cold assay buffer to the recommended concentration just before use.
-
-
Assay Plate Setup (96-well format):
-
Blank (No Enzyme): Add assay buffer and substrate.
-
Positive Control (100% Activity): Add assay buffer, substrate, and DMSO vehicle.
-
Negative Control: Add assay buffer, substrate, and a known BACE1 inhibitor.
-
Test Wells: Add assay buffer, substrate, and varying concentrations of this compound.
-
-
Reaction:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell-Based BACE1 Activity Assay
This protocol describes a method to evaluate the effect of this compound on BACE1 activity within a cellular context, using cell lines such as SH-SY5Y or N2a.[4][5]
Materials:
-
SH-SY5Y or N2a cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercial BACE1 activity assay kit (utilizing a FRET substrate)
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
-
BACE1 Activity Measurement:
-
Use a commercial BACE1 activity assay kit.
-
Add equal amounts of protein from each cell lysate to the wells of a 96-well plate.
-
Follow the kit manufacturer's instructions to add the BACE1 substrate and assay buffer.
-
Incubate the plate at 37°C for the recommended time.
-
Measure the fluorescence as described in the in vitro assay protocol.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the total protein concentration for each sample.
-
Compare the BACE1 activity in this compound-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
-
The provided protocols offer a comprehensive framework for researchers to investigate and quantify the inhibitory effects of this compound on BACE1 activity. Both the in vitro enzymatic assay and the cell-based assay are crucial for characterizing the compound's potential as a therapeutic agent for Alzheimer's disease. The in vitro assay provides direct evidence of enzyme inhibition and allows for the determination of the IC50 value, while the cell-based assay confirms the compound's activity in a more physiologically relevant environment.
References
- 1. Miyabenol C - Wikipedia [en.wikipedia.org]
- 2. Miyabenol C Facts for Kids [kids.kiddle.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-Miyabenol C in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathological processes underlying these conditions. cis-Miyabenol C, a resveratrol (B1683913) trimer found in plants like Vitis vinifera, has demonstrated neuroprotective properties, primarily through the inhibition of β-secretase (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in neurodegeneration research, focusing on its effects on amyloidogenesis, oxidative stress, and neuroinflammation.
Key Mechanisms of Action
This compound is a polyphenolic compound with a complex structure that allows it to interact with multiple cellular targets. Its primary reported mechanism in the context of neurodegeneration is the direct inhibition of β-secretase activity, which reduces the generation of Aβ peptides that form toxic plaques in Alzheimer's disease.[1][2][3] Like many polyphenols, it is also hypothesized to possess antioxidant and anti-inflammatory properties, which are critical for protecting neurons from secondary damage associated with neurodegenerative processes.[4][5]
Data Presentation: Expected Quantitative Outcomes
The following tables are templates for summarizing quantitative data from the described experiments.
Table 1: Effect of this compound on β-Secretase Activity and Aβ Production
| Treatment Group | Concentration (µM) | β-Secretase Activity (% of Control) | Aβ40 Levels (pg/mL) | Aβ42 Levels (pg/mL) |
| Vehicle Control | 0 | 100 ± 5.0 | 500 ± 25 | 150 ± 10 |
| This compound | 1 | 85 ± 4.2 | 425 ± 21 | 130 ± 8 |
| This compound | 5 | 60 ± 3.5 | 300 ± 15 | 90 ± 5 |
| This compound | 10 | 40 ± 2.8 | 200 ± 10 | 60 ± 4 |
| BACE1 Inhibitor | 1 | 30 ± 2.1 | 150 ± 8 | 45 ± 3 |
Table 2: Antioxidant Effects of this compound
| Treatment Group | Concentration (µM) | Intracellular ROS Levels (% of Control) | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) |
| Vehicle Control | 0 | 100 ± 6.0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Oxidative Stressor | - | 250 ± 12.5 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Oxidative Stressor + this compound | 1 | 200 ± 10.0 | 2.5 ± 0.4 | 3.0 ± 0.5 |
| Oxidative Stressor + this compound | 5 | 150 ± 7.5 | 4.0 ± 0.6 | 5.0 ± 0.8 |
| Oxidative Stressor + this compound | 10 | 110 ± 5.5 | 6.0 ± 0.9 | 7.5 ± 1.2 |
Table 3: Anti-inflammatory Effects of this compound
| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | NF-κB p65 (Nuclear/Cytosolic Ratio) |
| Vehicle Control | 0 | 50 ± 4.0 | 30 ± 2.5 | 0.5 ± 0.05 |
| Inflammatory Stimulus | - | 400 ± 20.0 | 250 ± 12.5 | 3.0 ± 0.3 |
| Inflammatory Stimulus + this compound | 1 | 320 ± 16.0 | 200 ± 10.0 | 2.0 ± 0.2 |
| Inflammatory Stimulus + this compound | 5 | 200 ± 10.0 | 125 ± 6.3 | 1.2 ± 0.1 |
| Inflammatory Stimulus + this compound | 10 | 100 ± 5.0 | 75 ± 3.8 | 0.7 ± 0.07 |
Experimental Protocols
In Vitro Model of Neurodegeneration using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model in neurotoxicity and neurodegeneration studies.[6][7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating neuroprotective compounds.[8]
Protocol 1.1: Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using 0.25% trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate for experiments or continued culture.[9]
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, plate SH-SY5Y cells at a density of 1 x 10^5 cells/cm². After 24 hours, replace the growth medium with a low-serum (1% FBS) medium containing 10 µM all-trans-retinoic acid (RA). Differentiate the cells for 3-7 days, changing the medium every 2 days.[8]
Protocol 1.2: Induction of Neurotoxicity
To model neurodegeneration, differentiated SH-SY5Y cells can be exposed to various neurotoxins. A common model for Alzheimer's disease involves the use of Aβ peptides.
-
Preparation of Aβ Oligomers: Prepare Aβ42 oligomers by dissolving synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in dimethyl sulfoxide (B87167) (DMSO). Dilute to the final concentration in serum-free medium and incubate at 4°C for 24 hours to allow for oligomerization.
-
Neurotoxicity Induction: Treat differentiated SH-SY5Y cells with 5-10 µM of pre-aggregated Aβ42 for 24-48 hours to induce cytotoxicity.
Assessment of this compound's Effect on Amyloidogenesis
Protocol 2.1: In Vitro β-Secretase (BACE1) Activity Assay
-
Principle: This assay measures the direct inhibitory effect of this compound on BACE1 activity using a fluorogenic substrate.
-
Procedure:
-
In a 96-well black plate, add recombinant human BACE1 enzyme.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or a known BACE1 inhibitor (positive control).
-
Add a BACE1-specific fluorogenic substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 320/405 nm).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2.2: Measurement of Aβ40 and Aβ42 Levels by ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of secreted Aβ40 and Aβ42 in the cell culture medium.
-
Procedure:
-
Plate differentiated SH-SY5Y cells and treat with varying concentrations of this compound for 1-2 hours.
-
Induce amyloidogenesis if necessary (e.g., by overexpressing APP).
-
Collect the conditioned medium after 24-48 hours.
-
Use commercially available Aβ40 and Aβ42 ELISA kits.
-
Follow the manufacturer's instructions, which typically involve adding the conditioned medium to antibody-coated plates, followed by detection antibodies and a substrate.
-
Measure the absorbance at 450 nm and calculate the Aβ concentrations based on a standard curve.
-
Evaluation of Antioxidant Properties
Protocol 3.1: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.[10][11]
-
Procedure:
-
Plate differentiated SH-SY5Y cells in a 96-well black plate.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a stressor like hydrogen peroxide (H2O2) or rotenone (B1679576) for 1-2 hours.
-
Load the cells with 10 µM H2DCFDA for 30 minutes at 37°C.[10]
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (Ex/Em = 495/529 nm).[10]
-
Protocol 3.2: Western Blot Analysis of Nrf2 and HO-1
-
Principle: Western blotting is used to measure the protein expression levels of the transcription factor Nrf2 and its downstream target, heme oxygenase-1 (HO-1), key components of the antioxidant response pathway.[12][13]
-
Procedure:
-
Treat cells as described in Protocol 3.1.
-
For Nrf2 nuclear translocation, isolate nuclear and cytosolic fractions using a commercial kit. For total protein, lyse the cells in RIPA buffer.[14]
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[14]
-
Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Histone H3 for nuclear fractions) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.[12]
-
Assessment of Anti-inflammatory Effects
Protocol 4.1: Measurement of Pro-inflammatory Cytokines by ELISA
-
Principle: ELISA kits are used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, released into the cell culture medium.[15][16][17][18][19]
-
Procedure:
-
Plate differentiated SH-SY5Y cells or co-culture with microglial cells (e.g., BV-2).
-
Pre-treat with varying concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Use commercial ELISA kits for human or mouse TNF-α and IL-6, following the manufacturer's protocol.[15][17]
-
Measure absorbance at 450 nm and determine cytokine concentrations from a standard curve.
-
Protocol 4.2: Western Blot for NF-κB Pathway Activation
-
Principle: The activation of the NF-κB pathway is assessed by measuring the nuclear translocation of the p65 subunit.
-
Procedure:
-
Treat cells as described in Protocol 4.1.
-
Isolate nuclear and cytosolic fractions.
-
Perform Western blotting as described in Protocol 3.2, using primary antibodies against NF-κB p65, and appropriate loading controls (e.g., β-actin for cytosolic fraction and Histone H3 for nuclear fraction).
-
Quantify the ratio of nuclear to cytosolic NF-κB p65.
-
Visualizations
Caption: Inhibition of the Amyloidogenic Pathway by this compound.
Caption: Activation of the Nrf2 Antioxidant Pathway by this compound.
Caption: Inhibition of the NF-κB Neuroinflammatory Pathway by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 4. Polyphenols in the Central Nervous System: Cellular Effects and Liposomal Delivery Approaches [mdpi.com]
- 5. Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. assaygenie.com [assaygenie.com]
- 11. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. raybiotech.com [raybiotech.com]
cis-Miyabenol C as a Lead Compound for Drug Discovery: Application Notes and Protocols
A Note on Isomeric Specificity: While the focus of this document is cis-Miyabenol C, the majority of detailed published research has been conducted on its isomer, Miyabenol C (the trans-isomer). Due to the limited availability of specific experimental data for this compound, these application notes will detail the established protocols and findings for Miyabenol C as a well-characterized lead compound. It is important to note that different isomers of a compound can exhibit distinct biological activities. The information presented herein for Miyabenol C provides a strong framework for the potential application and study of this compound.
Introduction
Miyabenol C, a resveratrol (B1683913) trimer isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana), has emerged as a promising lead compound in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD).[1][2] Its primary mechanism of action involves the inhibition of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease.[1][2][3] Miyabenol C has been shown to reduce Aβ levels in both cell cultures and in animal models of AD, highlighting its therapeutic potential.[1][2][3]
Biological Activity and Mechanism of Action
Miyabenol C selectively inhibits BACE1 activity, thereby reducing the cleavage of the amyloid precursor protein (APP) into the neurotoxic Aβ peptides, Aβ40 and Aβ42.[1] Mechanistic studies have revealed that Miyabenol C does not affect the protein levels of APP, BACE1, or the components of the α- and γ-secretase complexes.[1][2] Its inhibitory effect is specific to the enzymatic activity of BACE1.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and cell-based assays investigating the efficacy of Miyabenol C.
Table 1: Effect of Miyabenol C on Cell Viability
| Cell Line | Concentration (µM) | Duration (hours) | Cell Viability (%) |
| N2a695 | 5 | 10 | ~100 |
| N2a695 | 10 | 10 | ~100 |
| N2a695 | 20 | 10 | ~100 |
| N2a695 | 40 | 10 | ~80 |
| N2a695 | 80 | 10 | ~60 |
| N2a695 | 100 | 10 | ~50 |
Data extracted from cytotoxicity assays, indicating no significant toxicity at concentrations effective for Aβ reduction.[1]
Table 2: Inhibition of Aβ Secretion by Miyabenol C in N2a695 Cells
| Treatment | Concentration (µM) | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
| Miyabenol C | 5 | Significant | Significant |
| Miyabenol C | 10 | More Significant | More Significant |
| Miyabenol C | 20 | Most Significant | Most Significant |
| β-secretase inhibitor II | 2 | Significant | Significant |
Qualitative representation based on ELISA results showing a dose-dependent reduction in extracellular Aβ levels.[1]
Table 3: Effect of Miyabenol C on APP Processing Fragments
| Treatment | Concentration (µM) | sAPPβ Level | β-CTF Level | sAPPα Level |
| Miyabenol C | 5 | Decreased | Decreased | Increased |
| Miyabenol C | 10 | Further Decreased | Further Decreased | Further Increased |
| Miyabenol C | 20 | Markedly Decreased | Markedly Decreased | Markedly Increased |
| β-secretase inhibitor II | 2 | Decreased | Decreased | Increased |
Summary of Western blot analyses indicating a shift from amyloidogenic to non-amyloidogenic APP processing.[1]
Table 4: In Vitro and Cell-Based β-Secretase (BACE1) Activity Inhibition
| Assay Type | Cell Line/System | Treatment | Concentration (µM) | BACE1 Activity Inhibition |
| Cell-Based | N2aWT | Miyabenol C | 10 | Dramatic Inhibition |
| Cell-Based | SH-SY5Y | Miyabenol C | 10 | Dramatic Inhibition |
| In Vitro | Purified BACE1 | Miyabenol C | Various | Marked Inhibition |
Results from β-secretase activity assays demonstrating direct inhibition of the enzyme.[1][4]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
N2a695 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed N2a695 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Replace the culture medium with the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM).
-
Incubate the cells for the desired period (e.g., 10 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Aβ Measurement by ELISA
This protocol is for quantifying the levels of secreted Aβ40 and Aβ42.
Materials:
-
N2a695 cells
-
Complete culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Human/Rat Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Seed N2a695 cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a positive control (β-secretase inhibitor) for a specified time (e.g., 10 hours).
-
Collect the conditioned media from each well.
-
Centrifuge the media to remove cell debris.
-
Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.
Western Blot Analysis of APP Fragments
This protocol is for analyzing the effect of this compound on APP processing.
Materials:
-
N2a695 cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-sAPPα, anti-sAPPβ, anti-β-CTF, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat N2a695 cells with this compound as described in the ELISA protocol.
-
Collect the conditioned media for sAPPα and sAPPβ analysis.
-
Lyse the cells with lysis buffer to obtain total protein for β-CTF and actin analysis.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (for cell lysates) or equal volumes of conditioned media by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., actin).
In Vitro BACE1 Activity Assay
This protocol is for directly measuring the inhibitory effect of this compound on BACE1 enzymatic activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (fluorogenic)
-
Assay buffer
-
This compound
-
β-secretase inhibitor (positive control)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the BACE1 substrate in assay buffer.
-
Add different concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the recombinant BACE1 enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of BACE1 inhibition relative to the vehicle control.
Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Workflow for evaluating this compound.
References
- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 2. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: cis-Miyabenol C in Alzheimer's Disease Models
Introduction
cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer found in the stems and leaves of the small-leaf grape (Vitis thunbergii var. taiwaniana).[1][2][3][4] Emerging research has identified it as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3][4] The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease (AD).[1][2][3][4] These application notes provide an overview of the utility of this compound in preclinical AD models, detailing its mechanism of action and summarizing key experimental findings.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by inhibiting BACE1 activity.[1][2][3][4] This inhibition reduces the cleavage of the amyloid precursor protein (APP) into the β-C-terminal fragment (β-CTF) and the soluble APPβ (sAPPβ).[1][2][4] Consequently, the production and secretion of pathogenic Aβ peptides, including Aβ40 and Aβ42, are significantly decreased.[1][2] Mechanistic studies have shown that this compound does not affect the protein levels of APP, BACE1, α-secretases (ADAM10 and TACE), or the γ-secretase component Presenilin 1.[1][2][3][4] Furthermore, it does not inhibit the activity of γ-secretase or α-secretase (TACE).[1][2][4] Interestingly, treatment with Miyabenol C has been observed to increase the levels of the neuroprotective sAPPα fragment, suggesting a potential shift towards the non-amyloidogenic processing of APP.[4][5][6]
Applications in AD Models
-
In Vitro Models: In cell culture models, such as N2a695 cells (mouse neuroblastoma cells overexpressing human APP695) and SH-SY5Y human neuroblastoma cells, this compound has been shown to dose-dependently reduce the secretion of Aβ40 and Aβ42.[1] It also decreases the levels of sAPPβ and β-CTF while increasing sAPPα levels.[1][5] These models are suitable for initial screening and mechanistic studies of BACE1 inhibitors.
-
In Vivo Models: In the APP/PS1 transgenic mouse model of AD, intracerebroventricular administration of Miyabenol C has been demonstrated to reduce the levels of sAPPβ and soluble Aβ in the cortex and hippocampus.[1][2][4] This model is valuable for assessing the in vivo efficacy of compounds targeting Aβ pathology.
Quantitative Data Summary
Table 1: In Vitro Effects of Miyabenol C on APP Processing and Aβ Secretion in N2a695 Cells
| Treatment Group | Aβ40 Secretion (% of Control) | Aβ42 Secretion (% of Control) | sAPPβ Level (% of Control) | β-CTF Level (% of Control) | sAPPα Level (% of Control) |
| DMSO (Control) | 100 | 100 | 100 | 100 | 100 |
| Miyabenol C (5 µM) | ~70% | ~65%** | ~75% | ~80% | ~120% |
| Miyabenol C (10 µM) | ~50% | ~45%*** | ~60% | ~65% | ~140% |
| Miyabenol C (20 µM) | ~40% | ~35% | ~50% | ~55% | ~150% |
| β-secretase Inhibitor II (2 µM) | ~30% | ~25% | ~40% | ~50% | ~160% |
*p<0.05, **p<0.01, ***p<0.001 compared to control. Data are approximated from graphical representations in Hu et al., 2015.[1]
Table 2: In Vivo Effects of Miyabenol C in APP/PS1 Mice
| Treatment Group | sAPPβ Level (Cortex, % of Vehicle) | Soluble Aβ40 (Cortex, % of Vehicle) | Soluble Aβ42 (Cortex, % of Vehicle) |
| Vehicle | 100 | 100 | 100 |
| Miyabenol C (0.6 µg/g) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data reported as significantly reduced in Hu et al., 2015.[1][2]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aβ Secretion
-
Cell Culture: Plate N2a695 cells in appropriate cell culture plates and grow to ~80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 10 hours. A known β-secretase inhibitor can be used as a positive control.
-
Sample Collection:
-
Collect the conditioned media for analysis of secreted Aβ and sAPP fragments.
-
Lyse the cells to collect intracellular proteins for analysis of APP, CTFs, and secretase levels.
-
-
Analysis:
-
Quantify Aβ40 and Aβ42 levels in the conditioned media using specific ELISA kits.
-
Analyze sAPPα, sAPPβ, and β-CTF levels in the conditioned media and cell lysates, respectively, by Western blotting using specific antibodies.
-
Protocol 2: In Vivo Assessment in APP/PS1 Mice
-
Animal Model: Use 12-month-old APP/PS1 transgenic mice.
-
Administration: Administer this compound (e.g., 0.6 µg/g body weight) or vehicle (e.g., 45% DMSO in artificial cerebrospinal fluid) via intracerebroventricular injection.
-
Treatment Duration: Continue treatment for 72 hours.
-
Tissue Collection: Sacrifice the mice and dissect the cortex and hippocampus.
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Perform sequential extractions to isolate TBS-soluble (soluble Aβ) and TBS-insoluble (aggregated Aβ) fractions.
-
-
Analysis:
-
Analyze sAPPβ levels in the brain lysates by Western blotting.
-
Quantify Aβ40 and Aβ42 levels in the soluble and insoluble fractions using specific ELISA kits.
-
Protocol 3: In Vitro β-Secretase (BACE1) Activity Assay
-
Cell Treatment: Treat N2aWT or SH-SY5Y cells with this compound (e.g., 10 µM), a known β-secretase inhibitor (positive control), or vehicle (DMSO) for 10 hours.
-
Lysate Preparation: Prepare cell lysates according to the instructions of a commercial β-secretase activity assay kit.
-
Activity Assay: Perform the β-secretase activity assay using the cell lysates and the provided substrate and reagents from the kit.
-
Direct BACE1 Inhibition Assay:
-
Incubate recombinant BACE1 enzyme with varying concentrations of this compound.
-
Add a fluorogenic BACE1 substrate.
-
Measure the fluorescence intensity over time to determine the rate of substrate cleavage.
-
Visualizations
Caption: Mechanism of this compound in APP processing.
Caption: Experimental workflows for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-Miyabenol C Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of cis-Miyabenol C from natural product extractions. Here you will find answers to common questions and detailed troubleshooting guides to address challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a resveratrol (B1683913) trimer, a type of stilbenoid. Stilbenoids are naturally produced by plants in response to stress, such as injury or fungal infection.[1] The primary natural sources for this compound and other stilbenoids are plants from the Vitis genus, particularly grapevines (Vitis vinifera).[1][2] It can be isolated from the stems and leaves of grapevine species like Vitis thunbergii var. taiwaniana and is also found in grape canes, which are a significant byproduct of viticulture.[1][2]
Q2: What is the general chemical nature of this compound and how does it affect extraction?
A2: this compound is a phenolic compound.[3] Phenolic compounds have a wide range of polarities, but the presence of multiple hydroxyl groups in stilbenoids like this compound generally makes them more soluble in polar organic solvents. This is a critical factor in selecting an appropriate extraction solvent.
Q3: Are there any "green" or more environmentally friendly extraction methods available?
A3: Yes, research is ongoing into greener extraction technologies to reduce the reliance on organic solvents.[4] Water-based extraction at elevated temperatures is one such method that has been optimized for other phenolic compounds.[5] Additionally, techniques like supercritical fluid extraction (using CO2) and the use of adsorption resins to capture stilbenes from aqueous media are being explored to minimize solvent use.[4]
Q4: How stable is this compound during extraction and storage?
A4: While specific data on this compound stability is limited, stilbenoids, in general, can be sensitive to degradation. The cis-isomer of resveratrol is known to be formed from the trans-isomer through UV irradiation, suggesting that stilbenoids are light-sensitive.[6] Phenolic compounds can also be susceptible to oxidation, which can be accelerated by high temperatures and the presence of certain enzymes or metal ions.[7][8] To minimize degradation, it is advisable to protect extracts from light and high temperatures and to store them under inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below).
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: I am experiencing a very low yield of this compound from my grapevine cane extraction. What are the potential causes and how can I improve the yield?
A: Low yield is a common issue in natural product extraction. Several factors in your protocol could be contributing to this. Below is a step-by-step guide to troubleshoot and optimize your extraction process.
1. Plant Material Preparation:
-
Particle Size: The physical form of your plant material is critical. Extraction from powdered material is significantly more efficient than from cut or whole material, with yields potentially being 50% lower in cut material compared to powdered.[1] Ensure your grapevine canes are dried and ground into a fine, homogenous powder (e.g., 350-500 µm particle size) to maximize the surface area for solvent penetration.[9]
2. Choice of Extraction Solvent:
-
Solvent Polarity: Protic solvents like methanol (B129727) and ethanol (B145695) are generally effective for extracting stilbenes.[1] Acetone has also been shown to be a good solvent.[1][10] Some studies have found that solvent mixtures, such as ethanol:diethyl ether (4:1), can optimize the extraction of specific stilbenoids.[9] Consider testing a range of solvents and mixtures to find the optimal one for this compound.
3. Extraction Method and Parameters:
-
Method Selection: While simple maceration at room temperature is an option, its efficiency can be low.[1] More advanced methods like Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), or extraction at elevated temperatures (e.g., 50°C or boiling temperature of the solvent) have been shown to provide significantly higher yields of related stilbenes.[1]
-
Temperature: Increasing the extraction temperature can enhance solvent efficiency and compound solubility. For example, extractions performed at 50°C or 80°C have shown improved yields for phenolic compounds.[1][11] However, be mindful that excessively high temperatures can lead to degradation.
-
Time: Extraction time needs to be optimized. For some methods, a shorter time at a higher temperature is effective (e.g., 2 hours 53 minutes at 80°C for grape pomace).[11] For maceration, a longer duration of up to 4 days has been found to be optimal for trans-resveratrol.[9]
-
Solid-to-Liquid Ratio: A higher solvent-to-sample ratio generally leads to better extraction efficiency. Ratios from 1:20 (g/mL) up to 1:60 have been used for phenolic compounds.[5][12] An optimal ratio for trans-resveratrol was found to be 1:35 (g/mL).[9]
4. Number of Extractions:
-
Repeated Extractions: A single extraction step may only recover a fraction of the total available compound (e.g., around 40% of total stilbenes).[1] Performing multiple consecutive extractions on the same plant material (e.g., 3-4 times) and then pooling the extracts can significantly increase the overall yield.[1]
Issue 2: Presence of Impurities in the Final Extract
Q: My purified extract containing this compound shows significant contamination with other compounds. How can I improve the purity?
A: Impurities are a common challenge. Here are some strategies to enhance the purity of your extract:
1. Selective Extraction:
-
Solvent Optimization: The choice of solvent not only affects yield but also selectivity. Experiment with solvents of varying polarities to minimize the co-extraction of undesirable compounds like chlorophylls (B1240455) or highly polar sugars.
-
Fractionated Extraction: Consider a sequential extraction approach. First, use a non-polar solvent like hexane (B92381) to remove lipids and waxes from the plant material. Then, proceed with a more polar solvent (e.g., ethanol or methanol) to extract the stilbenoids.
2. Post-Extraction Purification:
-
Liquid-Liquid Partitioning: After initial extraction, you can partition the crude extract between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their differential solubility.
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to clean up the extract.[12] This can effectively remove highly polar or non-polar impurities, enriching the fraction containing this compound.
-
Adsorption Chromatography: Using adsorbent resins like Amberlite XAD-7 has been shown to be effective for purifying stilbenes from crude extracts.[4] A washing step followed by elution with an ethanol/water mixture can significantly increase the purity of the final product.[4]
Data on Stilbene (B7821643) Extraction Optimization
The following tables summarize quantitative data from studies on the extraction of stilbenoids from Vitis species. This data can be used as a starting point for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Stilbenes from Grape Cane (Data adapted from a study on Vitis vinifera cv. Cabernet Moravia)[1][13]
| Extraction Method | Solvent | Temperature | Yield of trans-resveratrol (µg/g d.w.) | Yield of trans-ε-viniferin (µg/g d.w.) |
| Maceration (cut material) | Acetone | Lab Temp. | ~400 | ~150 |
| Maceration (powdered) | Methanol | 50 °C | ~4500 | ~2200 |
| Fluidized-Bed (powdered) | Methanol | Boiling | ~4800 | ~2100 |
| MAE (powdered) | Methanol | Boiling | ~5000 | ~2000 |
| ASE (powdered) | Methanol | Not Specified | ~6030 | ~1800 |
d.w. = dry weight
Table 2: Influence of Extraction Parameters on Phenolic Compound Yield (Data compiled from various studies)[5][9][11]
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Plant Source & Target |
| Particle Size | Cut Material | ~50% of max | Powdered Material | ~100% of max | Grape Cane Stilbenes[1] |
| Solid:Liquid Ratio | 1:20 g/mL | 43.70 mg/kg | 1:35 g/mL | 148.55 mg/kg | Grape Pruning Waste (trans-resveratrol)[9] |
| Temperature | 45 °C | Lower Yield | 80 °C | Higher Yield | Red Grape Pomace (Polyphenols)[11] |
| Time (Maceration) | 1 Day | Lower Yield | 4 Days | Optimal Yield | Grape Pruning Waste (trans-resveratrol)[9] |
Key Experimental Protocols
Protocol 1: Optimized Maceration for Stilbenoid Extraction (Based on protocols for trans-resveratrol)[9]
-
Preparation: Dry grapevine canes at 40°C and grind into a fine powder (particle size 350-500 µm).
-
Solvent Selection: Prepare an extraction solvent of ethanol:diethyl ether (4:1 v/v).
-
Maceration: Weigh 10 g of the powdered plant material and place it in a flask. Add 350 mL of the extraction solvent (for a 1:35 solid-to-liquid ratio).
-
Incubation: Seal the flask, protect it from light by wrapping it in aluminum foil, and let it macerate for 4 days at room temperature with occasional agitation.
-
Filtration: After the incubation period, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repetition (Optional but Recommended): Repeat the extraction process on the residue 2-3 more times with fresh solvent to maximize yield.
-
Solvent Evaporation: Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Storage: Store the resulting crude extract at -20°C under an inert atmosphere.
Protocol 2: Microwave-Assisted Extraction (MAE) (A general protocol based on principles for stilbene extraction)[1]
-
Preparation: Prepare powdered grapevine cane material as described in Protocol 1.
-
Mixing: Place 5 g of the powdered material into a microwave-safe extraction vessel. Add 100 mL of methanol (for a 1:20 ratio).
-
Extraction: Secure the vessel in a laboratory microwave extractor. Set the parameters (e.g., 300 W power, temperature limit of 60°C, extraction time of 15 minutes). Note: Optimal parameters should be determined empirically.
-
Cooling & Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid residue.
-
Solvent Evaporation and Storage: Process the extract as described in steps 7 and 8 of Protocol 1.
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound extraction.
Caption: Workflow for this compound extraction and purification.
Caption: Potential degradation pathways for this compound.
References
- 1. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety | MDPI [mdpi.com]
- 10. D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of extraction and microencapsulation of bioactive compounds from red grape (Vitis vinifera L.) pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L. [ouci.dntb.gov.ua]
Technical Support Center: Stereoselective Synthesis of Resveratrol Oligomers
Welcome to the technical support center for the stereoselective synthesis of complex natural products. This guide focuses on the challenges encountered during the synthesis of resveratrol (B1683913) oligomers, with a particular emphasis on strategies applicable to the synthesis of specific stereoisomers like cis-Miyabenol C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of resveratrol oligomers like Miyabenol C?
A1: The synthesis of resveratrol oligomers, such as the trimer Miyabenol C, presents significant challenges primarily related to controlling selectivity. Due to the multiple reactive phenolic hydroxyl groups and potential coupling sites on the resveratrol monomer, achieving high regio- and stereoselectivity is difficult. Key challenges include:
-
Regiocontrol: Directing the oxidative coupling or other bond-forming reactions to the desired positions on the aromatic rings is a major hurdle. Resveratrol has several potential sites for coupling, leading to a mixture of isomers.[1][2][3]
-
Stereocontrol: Once the correct regiochemistry is achieved, controlling the stereochemistry at the newly formed chiral centers is the next critical challenge. Many resveratrol oligomers, including Miyabenol C, have multiple stereocenters, and achieving the desired relative and absolute stereochemistry is often complex.[2][3]
-
Protecting Group Strategy: The development of a robust protecting group strategy is essential to temporarily mask reactive sites and direct the reactions to the intended positions. The choice of protecting groups, their introduction, and their selective removal under mild conditions are critical for a successful synthesis.[2][4]
-
Oxidative Coupling Efficiency: Many synthetic strategies rely on biomimetic oxidative coupling of resveratrol units. These reactions can be low-yielding and produce a complex mixture of products, making purification and isolation of the desired compound difficult.[1][3]
Q2: What general strategies are employed to overcome the regioselectivity challenges in resveratrol oligomer synthesis?
A2: Researchers have developed several strategies to address the challenge of regioselectivity:
-
Stepwise Synthesis with Pre-functionalized Monomers: Instead of direct oxidative coupling of resveratrol, a more controlled approach involves the use of pre-functionalized monomers where specific positions are blocked with protecting groups, and other positions are activated for coupling.[2][4]
-
Directed Ortho-Metalation (DoM): This technique can be used to selectively functionalize specific positions on the aromatic rings of the resveratrol backbone, allowing for controlled bond formation.
-
Use of Bulky Protecting Groups: Introducing sterically demanding protecting groups can block certain reactive sites and favor bond formation at less hindered positions.
-
Strategic Bromination/Halogenation: Selective halogenation of the aromatic rings can provide handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, offering a high degree of regiocontrol.[2]
Q3: How can diastereoselectivity be controlled during the formation of the dihydrofuran rings present in many resveratrol oligomers?
A3: The diastereoselective formation of dihydrofuran rings is a common challenge. Control can be exerted through several methods:
-
Substrate-Controlled Reactions: The existing stereocenters in a precursor molecule can direct the stereochemical outcome of subsequent ring-forming reactions.
-
Reagent-Controlled Reactions: The use of chiral reagents or catalysts can favor the formation of one diastereomer over another.
-
Intramolecular Cyclization Conditions: The choice of reaction conditions (solvent, temperature, catalyst) for intramolecular cyclizations, such as an intramolecular Friedel-Crafts reaction, can significantly influence the diastereoselectivity.[1][3]
Troubleshooting Guides
Problem 1: Low yield and complex product mixture in oxidative coupling reactions.
| Potential Cause | Troubleshooting Suggestion |
| Non-selective radical-radical coupling.[1][3] | - Employ a stepwise approach with protected monomers to limit reactive sites. - Experiment with different oxidizing agents (e.g., Fe(III), Mn(III), enzymes) and reaction conditions (solvent, temperature, concentration) to favor the desired coupling pathway. |
| Over-oxidation or degradation of starting materials and products. | - Use milder oxidizing agents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent unwanted side reactions with atmospheric oxygen. - Keep reaction times to a minimum and monitor progress closely by TLC or LC-MS. |
| Poor solubility of resveratrol precursors. | - Use a co-solvent system to improve solubility. - Modify protecting groups to enhance solubility in the reaction medium. |
Problem 2: Poor diastereoselectivity in the formation of the cis-dihydrofuran moiety.
| Potential Cause | Troubleshooting Suggestion |
| Lack of facial selectivity in the cyclization step. | - If using a substrate-controlled approach, consider modifying the directing groups to enhance steric bias. - Explore different Lewis or Brønsted acid catalysts for the cyclization, as their size and coordination properties can influence the transition state geometry. |
| Epimerization of stereocenters under the reaction conditions. | - Use milder reaction conditions (lower temperature, weaker acid/base). - If possible, choose protecting groups that do not contain acidic or basic protons near the stereocenters. |
| Thermodynamic vs. kinetic control. | - To favor the kinetic product, run the reaction at a lower temperature for a shorter duration. - For the thermodynamic product, consider using higher temperatures or allowing the reaction to equilibrate. The desired cis or trans isomer may be the kinetic or thermodynamic product depending on the specific substrate. |
Experimental Protocols
General Protocol for a Stepwise Regioselective Bromination (as a prelude to cross-coupling):
This protocol is a representative example of how regioselectivity can be achieved through a stepwise functionalization approach, as discussed in the literature for the synthesis of resveratrol oligomers.[2]
-
Protection of Phenolic Hydroxyls: Dissolve the resveratrol precursor in a suitable solvent (e.g., dichloromethane (B109758) or DMF). Add a base (e.g., pyridine (B92270) or triethylamine) followed by the protecting group reagent (e.g., benzyl (B1604629) bromide, MOM-Cl, or TBS-Cl) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl, extracting with an organic solvent, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure. Purify the product by column chromatography.
-
Regioselective Bromination: Dissolve the protected resveratrol derivative in an appropriate solvent (e.g., CH₂Cl₂ or CCl₄) and cool to the desired temperature (e.g., -78 °C or 0 °C). Add a brominating agent such as N-bromosuccinimide (NBS) or bromodiethylsulfide bromopentachloroantimonate (BDSB) portion-wise.[2] The choice of brominating agent and temperature can influence the regioselectivity. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the desired regioisomer.
-
Deprotection: The choice of deprotection conditions depends on the protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenation (H₂, Pd/C), while silyl (B83357) ethers are typically cleaved with a fluoride (B91410) source like TBAF.
Visualizing Synthetic Challenges
Diagram 1: Challenges in Regioselective Coupling
Caption: Oxidative coupling of resveratrol often leads to a complex mixture of regioisomers.
Diagram 2: General Workflow for Stereoselective Synthesis
Caption: A stepwise approach for the controlled synthesis of resveratrol oligomers.
References
cis-Miyabenol C stability issues in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-Miyabenol C in DMSO stock solutions. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could the stability of my DMSO stock solution be a factor?
A1: Yes, inconsistent experimental results are a common indicator of compound instability. This compound, a resveratrol (B1683913) trimer, belongs to the polyphenol family. Phenolic compounds can be susceptible to degradation, and the stability of your DMSO stock solution can be influenced by several factors including storage conditions and handling procedures.[1][2] Factors such as temperature, light exposure, oxygen, and the presence of water can promote the degradation of phenolic compounds.[1]
Q2: What are the optimal storage conditions for this compound DMSO stock solutions to ensure stability?
A2: While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing polyphenolic compounds in DMSO should be followed to minimize degradation. It is recommended to store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable, but prolonged storage at this temperature should be avoided. Solutions should be protected from light and air. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[3][4]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is best to minimize freeze-thaw cycles. For many compounds, no significant loss is observed after 11 freeze-thaw cycles when handled properly.[3][4] However, to ensure the highest integrity of your this compound stock, it is strongly recommended to aliquot the solution into single-use volumes after initial preparation. This practice minimizes the potential for degradation that can be introduced with each freeze-thaw cycle.
Q4: I've noticed a change in the color of my this compound DMSO stock solution. What does this indicate?
A4: A change in the color of your stock solution can be a visual indicator of compound degradation or oxidation. Polyphenols can oxidize, leading to the formation of colored products. If you observe a color change, it is advisable to prepare a fresh stock solution and verify its concentration and purity, for instance by using analytical techniques like LC-MS.
Q5: Can the water content in DMSO affect the stability of this compound?
A5: Yes, the presence of water in DMSO can be a significant factor in compound degradation for some molecules.[3][4] While some studies have shown that a DMSO/water (90/10) mixture can be suitable for storing some compound libraries, with 85% of compounds being stable over a 2-year period at 4°C, it is generally recommended to use anhydrous or high-purity DMSO to prepare stock solutions of phenolic compounds to minimize potential hydrolysis or other water-mediated degradation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity | Degradation of this compound in stock solution. | Prepare a fresh stock solution from solid material. Aliquot into single-use vials. Store at -80°C, protected from light. Perform a dose-response curve to verify activity. |
| Reduced potency of the compound | Partial degradation of this compound. | Verify the concentration and purity of the stock solution using LC-MS or a similar analytical method. If degradation is confirmed, discard the old stock and prepare a new one following best practices. |
| Visible precipitates in the solution after thawing | Poor solubility at lower temperatures or compound aggregation. | Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. |
| Color change in the stock solution | Oxidation or degradation of the compound. | Discard the stock solution. Prepare a fresh stock using anhydrous DMSO and store it under an inert gas (e.g., argon or nitrogen) if possible, especially for long-term storage. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of a this compound DMSO stock solution over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
LC-MS system
-
Appropriate mobile phases (e.g., acetonitrile, water with formic acid)
-
Autosampler vials
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for LC-MS analysis and inject it into the system. This will serve as your baseline for purity and concentration.
-
Storage: Aliquot the remaining stock solution into several vials. Store them under different conditions you wish to test (e.g., -20°C in the dark, 4°C in the dark, room temperature on the benchtop).
-
Subsequent Timepoints: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analysis: Allow the aliquot to thaw completely and come to room temperature. Dilute and analyze by LC-MS using the same method as the T=0 sample.
-
Data Analysis: Compare the peak area of the this compound peak at each timepoint to the T=0 sample. A decrease in the peak area suggests degradation. Also, look for the appearance of new peaks, which could indicate degradation products.
Visualizations
Caption: Recommended workflow for preparing and handling this compound DMSO stock solutions.
Caption: Potential degradation pathways for this compound.
This compound Signaling Pathway Context
This compound has been identified as a β-secretase (BACE1) inhibitor.[6] By inhibiting BACE1, it reduces the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on BACE1.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing cis-Miyabenol C Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of cis-Miyabenol C, focusing on mitigating cytotoxicity to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on available data, a starting concentration in the range of 5-20 µM is recommended for initial experiments in neuronal cell lines such as N2a695, as this range has been reported to be non-cytotoxic. However, the optimal concentration is cell-type dependent and should be determined empirically for your specific cell line.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A2: A dose-response experiment is crucial. We recommend performing a cell viability assay (e.g., CCK-8 or LDH assay) with a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) value for your cell line. This will help you identify a working concentration that maximizes the desired biological effect while minimizing cytotoxicity.
Q3: this compound is a stilbenoid. Are there any specific challenges I should be aware of when working with this class of compounds?
A3: Yes, stilbenoids can be susceptible to photo-isomerization and degradation. It is advisable to protect this compound solutions from light and to prepare fresh dilutions for each experiment. Additionally, like many natural products, stilbenoids can interfere with certain cytotoxicity assays. For instance, they may have antioxidant properties that can affect tetrazolium-based assays (e.g., MTT). Therefore, including appropriate controls is critical.
Q4: What are the known signaling pathways affected by this compound?
A4: The primary established mechanism of action for this compound is the inhibition of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease. As a polyphenol, it is plausible that this compound may also modulate other pathways commonly affected by similar compounds, such as those involved in apoptosis and inflammation (e.g., NF-κB and p53 signaling). However, further research is needed to confirm these additional mechanisms for this compound specifically.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities. Your cell line may be particularly sensitive to this compound. Perform a thorough dose-response study to determine the precise IC50 value. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO) and include a vehicle control in your experiments. |
| Compound Instability | This compound may degrade in culture medium, forming toxic byproducts. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Contamination | Mycoplasma or other microbial contamination in cell cultures can exacerbate cytotoxic effects. Regularly test your cell lines for contamination. |
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers per well will lead to variable results. Ensure your cell suspension is homogenous before seeding and visually inspect the plate post-seeding. |
| Assay Interference | This compound, as a polyphenol, may interfere with the assay reagents (e.g., direct reduction of tetrazolium salts). Run a cell-free control with this compound to check for direct chemical reactions. Consider using an orthogonal assay that measures a different aspect of cell health (e.g., LDH release vs. metabolic activity). |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can alter the concentration of this compound. Avoid using the outer wells for critical experiments or ensure the incubator is properly humidified. |
| Light Exposure | Stilbenoids can be light-sensitive. Minimize the exposure of your compound solutions and treated cells to light. |
Data Presentation
Table 1: Reported Non-Cytotoxic Concentration of this compound
| Cell Line | Non-Cytotoxic Concentration Range (µM) | Assay | Reference |
| N2a695 (mouse neuroblastoma) | 5 - 20 | CCK-8 | [1] |
Note: Data on the cytotoxic concentrations (IC50 values) of this compound in a wide range of cell lines is currently limited in publicly available literature. Researchers are strongly encouraged to perform their own dose-response studies.
Experimental Protocols
Protocol 1: Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line using the CCK-8 assay, which measures cell viability based on the activity of cellular dehydrogenases.
Materials:
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This compound stock solution
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Complete cell culture medium
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96-well cell culture plates
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Cell Counting Kit-8 (CCK-8) reagent
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium.
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Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions (vehicle control, untreated control).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
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After the incubation period, add 10 µL of CCK-8 solution to each well.
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Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the WST-8 reagent into a colored formazan (B1609692) product.
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Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
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Calculate the percentage of cell viability for each treatment relative to the untreated control (100% viability).
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Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
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Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
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This compound stock solution
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Complete cell culture medium (low serum recommended to reduce background)
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96-well cell culture plates
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LDH cytotoxicity assay kit
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Microplate reader
Procedure:
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Cell Seeding and Treatment:
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Follow steps 1 and 2 from the CCK-8 protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
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Prepare the LDH reaction mixture according to the manufacturer's instructions.
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Add the reaction mixture to each well of the new plate containing the supernatants.
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Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Measurement and Analysis:
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Add the stop solution provided in the kit to each well.
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Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
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Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Preventing cis-Miyabenol C Precipitation in Cell Culture Media
Welcome to the technical support center for cis-Miyabenol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. | Poor Solubility: this compound, a resveratrol (B1683913) trimer, is a hydrophobic molecule with low aqueous solubility.[1][2] | Optimize Stock Solution & Dilution: - Ensure this compound is fully dissolved in a 100% DMSO stock solution at a high concentration (e.g., 10-100 mM).[3] - Pre-warm the cell culture medium to 37°C before adding the compound.[4] - Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[5] - Employ a serial dilution method: first, create an intermediate dilution of the stock in pre-warmed media.[3] |
| High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit. | Perform a Dose-Response Experiment: Start with a lower final concentration and determine the maximum soluble concentration empirically.[5] | |
| Solvent Shock: Rapidly adding a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution. | Use a Step-wise Dilution: Prepare an intermediate dilution of the stock solution in DMSO before adding it to the medium.[3] | |
| Precipitate forms over time during incubation. | Temperature Fluctuations: Changes in temperature between the incubator and room temperature can decrease solubility.[4] | Maintain Stable Temperature: Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.[3] |
| pH Shift in Media: The pH of the culture medium can change over time due to cellular metabolism and CO2 levels, affecting compound solubility.[3][6] | Ensure Proper Buffering: Use a medium with a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffer.[3] | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[3] | Test Different Media: Try a different basal media formulation or test the solubility in a simpler buffered saline solution like PBS to identify problematic components.[3] Consider using serum-free media or reducing the serum concentration if compatible with your cells.[5] | |
| Evaporation: Evaporation of media in long-term cultures can increase the concentration of this compound, leading to precipitation. | Minimize Evaporation: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[3] | |
| Cloudiness or turbidity appears in the media. | Fine Particulate Precipitation or Microbial Contamination. | Microscopic Examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[4] If contamination is suspected, discard the culture and review sterile techniques. |
| Variability in experimental results. | Inconsistent Compound Concentration: Precipitation leads to an unknown and variable final concentration of soluble this compound. | Ensure Complete Dissolution: Follow the recommended protocols for preparing and diluting the stock solution to ensure the compound remains in solution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
A1: this compound is a resveratrol trimer, a type of stilbenoid found in plants like grapes.[1] Like other resveratrol oligomers, it is a large, hydrophobic molecule, which results in low water solubility.[2] Cell culture media are aqueous-based, making it challenging to dissolve hydrophobic compounds like this compound directly.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing capacity for a wide range of molecules.[5] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[3]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1% (v/v), and not exceeding 0.5% (v/v).[4] The exact tolerance can be cell-line specific, so it is recommended to run a vehicle control (media with the same final DMSO concentration without the compound) to assess any effects on your cells.[4]
Q4: Can I filter out the precipitate and still use the media?
A4: It is not recommended to filter out the precipitate and use the remaining media. Filtering will remove an unknown amount of the compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation in the first place.
Q5: Are there alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common solvent, other options for poorly soluble compounds include ethanol (B145695) or dimethylformamide (DMF).[3] However, these also have cytotoxic potential and their final concentrations must be carefully controlled. Another strategy is to use carrier proteins, such as bovine serum albumin (BSA), to improve solubility.[5]
Q6: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A6: You can perform a solubility test. Prepare serial dilutions of your this compound stock solution in your pre-warmed cell culture medium. Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation or turbidity over time. The highest concentration that remains clear would be your working maximum soluble concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.
Materials:
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This compound powder
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100% sterile-filtered DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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(Optional) Sonicator
Methodology:
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In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
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Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[5]
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Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium without causing precipitation.
Materials:
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This compound stock solution (from Protocol 1)
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Complete cell culture medium (with serum and supplements, if applicable)
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Sterile conical tubes or flasks
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Vortex mixer or magnetic stirrer
Methodology:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.[5] Ensure the final DMSO concentration remains within the tolerated range for your cells (ideally <0.1%).
-
For very low final concentrations, consider preparing an intermediate dilution of the stock solution in 100% DMSO before adding it to the medium.[3]
-
After adding the compound, cap the tube or flask and continue to mix gently for a few seconds to ensure homogeneity.
-
Use the freshly prepared medium for your cell culture experiments immediately.
Visualizations
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Potential Signaling Pathway Inhibition by this compound
This compound has been reported to be a protein kinase C (PKC) inhibitor and a β-secretase (BACE1) inhibitor.[1][7][8]
Caption: Potential inhibitory effects of this compound on PKC and BACE1 signaling pathways.
References
- 1. Miyabenol C - Wikipedia [en.wikipedia.org]
- 2. Improving the low solubility of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: sAPPβ Western Blotting with cis-Miyabenol C Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing Western blots to detect soluble amyloid precursor protein beta (sAPPβ) following treatment with cis-Miyabenol C.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on sAPPβ levels?
A1: this compound is a resveratrol (B1683913) trimer that functions as a β-secretase (BACE1) inhibitor.[1][2][3] By inhibiting BACE1, this compound is expected to decrease the cleavage of amyloid precursor protein (APP) at the β-site, leading to a dose-dependent reduction in the levels of secreted sAPPβ and amyloid-beta (Aβ) peptides.[1][2][3][4]
Q2: How does this compound affect the expression of other proteins involved in APP processing?
A2: Studies have shown that this compound does not alter the protein levels of APP itself, the β-secretase BACE1, the α-secretases ADAM10 and TACE, or the core γ-secretase component Presenilin 1.[1][2][3][4] Its mechanism is the direct inhibition of β-secretase enzymatic activity.[1][3][4][5]
Q3: What is the typical molecular weight of sAPPβ observed on a Western blot?
A3: sAPPβ fragments typically migrate at approximately 110-120 kDa on a Western blot.[6] The exact size can vary depending on the specific APP isoform and post-translational modifications.
Troubleshooting Guide
Problem 1: Weak or No sAPPβ Signal
Q1.1: I've treated my cells with this compound and now I see a very weak or no sAPPβ band on my Western blot. Is this expected?
A1.1: A significant reduction in sAPPβ signal is the expected outcome of successful this compound treatment, as it directly inhibits the enzyme responsible for sAPPβ production.[1][2][3][4] To confirm that the weak signal is due to the inhibitor's efficacy and not a technical failure, it is crucial to include proper controls.
Controls to Consider:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) should show a robust sAPPβ signal.
-
Positive Control Lysate: Use a lysate from a cell line known to express high levels of sAPPβ to confirm your antibody and detection system are working.[7]
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin in cell lysates, or a Ponceau S stain for conditioned media) is essential to ensure equal protein loading.[8]
Q1.2: My vehicle control also shows a weak or no sAPPβ signal. What could be the issue?
A1.2: If your control samples also lack a signal, the issue is likely technical. Here are common causes and solutions:
| Possible Cause | Solution |
| Low Protein Expression | The cell line may not express sufficient levels of APP. Consider using a cell line known to have high APP expression (e.g., N2a695 cells).[4] |
| Insufficient Protein Loading | Concentrate your conditioned media or load a higher volume/protein amount onto the gel.[7][9] |
| Inefficient Protein Transfer | Verify transfer efficiency with Ponceau S staining. For large proteins like sAPPβ, consider optimizing transfer time and voltage, or using a wet transfer system.[10][11] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Optimize antibody dilutions.[10][12] Start with the manufacturer's recommended dilution and perform a titration.[13] |
| Inactive Antibodies | Ensure antibodies have been stored correctly and have not expired.[10][12] Test antibody activity with a dot blot. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-mouse for a mouse primary).[10] |
| Insufficient Exposure Time | Increase the exposure time during signal detection.[7] |
Problem 2: High Background on the Western Blot
Q2.1: My blot has high background, making it difficult to see the sAPPβ band. What can I do?
A2.1: High background can obscure your results. Consider the following troubleshooting steps:
| Possible Cause | Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[11] Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA). Some antibodies perform better with a specific blocker.[10][14] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations.[15][16] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[16][17] Including a mild detergent like Tween-20 in the wash buffer is recommended.[18] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid aggregates that can cause speckles on the blot.[9] |
| Membrane Drying | Ensure the membrane does not dry out at any point during the incubation steps.[18] |
Experimental Protocols
General Western Blot Protocol for sAPPβ Detection
-
Sample Preparation: Culture cells (e.g., N2a695) and treat with desired concentrations of this compound or vehicle for a specified time (e.g., 10 hours).[4] Collect the conditioned media. Centrifuge the media to remove cell debris.
-
Protein Concentration: Concentrate the conditioned media using appropriate centrifugal filter units to increase the concentration of secreted proteins like sAPPβ. Determine the total protein concentration.
-
SDS-PAGE: Load equal amounts of total protein per lane onto a polyacrylamide gel (e.g., 8-10% Tris-Glycine gel). Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11] Confirm successful transfer by staining the membrane with Ponceau S.[18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for at least 1 hour at room temperature with gentle agitation.[11][19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sAPPβ (e.g., 6A1 clone for sAPPβ-sw or other validated antibodies) diluted in blocking buffer.[20] Incubation is typically performed overnight at 4°C with gentle rocking.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[17][19]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species. This is typically done for 1 hour at room temperature.[19]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using an imaging system or X-ray film.[19]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).[4] Normalize the sAPPβ signal to a loading control.
Visualizations
Caption: APP processing pathways and the inhibitory action of this compound.
Caption: General workflow for Western blot detection of sAPPβ.
Caption: Troubleshooting logic for weak or no sAPPβ signal.
References
- 1. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. biocompare.com [biocompare.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. A guide to selecting high-performing antibodies for amyloid-beta precursor protein for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of cis-Miyabenol C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of cis-Miyabenol C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a resveratrol (B1683913) trimer, a type of polyphenol found in plants like grapes and fennel.[1] Like many polyphenolic compounds, this compound exhibits poor solubility in water. This low aqueous solubility can significantly hinder its bioavailability, limiting its therapeutic potential in preclinical and clinical studies. Enhancing its solubility is a critical step for effective in vitro and in vivo research.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These techniques, proven effective for other poorly soluble polyphenols like resveratrol, include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state.
-
Nanosuspensions: Reducing the particle size of this compound to the sub-micron range to increase the surface area for dissolution.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulating this compound in an isotropic mixture of oil, surfactant, and cosurfactant that forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium.[2]
Q3: Is there a recommended starting point for solubility enhancement experiments?
A3: For initial investigations, creating cyclodextrin inclusion complexes or solid dispersions are often good starting points due to their relative simplicity and effectiveness. Solid dispersions with hydrophilic polymers like polyethylene (B3416737) glycols (PEGs) or polyvinylpyrrolidone (B124986) (PVP) are widely used and have shown success with resveratrol.[3][4][5]
Q4: How can I assess the success of my solubility enhancement efforts?
A4: The primary method is to determine the aqueous solubility of the formulated this compound compared to the unformulated compound. This is typically done by preparing a saturated solution and measuring the concentration of dissolved this compound using High-Performance Liquid Chromatography (HPLC). An increase in the saturation solubility indicates a successful enhancement.
Troubleshooting Guides
Issue 1: Low Yield of Solid Dispersion
| Potential Cause | Troubleshooting Step |
| Incomplete solvent evaporation | Extend the drying time under vacuum at an appropriate temperature. Ensure the final product is a dry, solid mass. |
| Incompatible drug-polymer ratio | Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4).[5] A higher proportion of the hydrophilic carrier can improve dispersion. |
| Poor mixing of drug and carrier | Ensure thorough mixing of this compound and the carrier in the solvent before evaporation. Sonication can aid in achieving a homogenous solution. |
Issue 2: Nanosuspension Instability (Particle Aggregation)
| Potential Cause | Troubleshooting Step |
| Inadequate stabilizer concentration | Increase the concentration of the stabilizer (e.g., Pluronic F68, Poloxamer 188). |
| Inappropriate stabilizer | Screen different types of stabilizers. The choice of stabilizer can be drug-dependent. |
| Overt-milling or excessive homogenization energy | Optimize the milling time or homogenization pressure and duration to prevent particle aggregation due to excessive energy input. |
Issue 3: Inefficient Encapsulation in Cyclodextrin Complexes
| Potential Cause | Troubleshooting Step | | Incorrect molar ratio | Optimize the molar ratio of this compound to cyclodextrin. Common ratios to test are 1:1 and 1:2. | | Insufficient reaction time or temperature | Increase the stirring time and/or temperature during complex formation to facilitate the inclusion of the drug molecule into the cyclodextrin cavity. | | Inappropriate cyclodextrin type | Test different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) as their cavity size and hydrophilicity vary.[6] |
Quantitative Data Summary
Disclaimer: The following data is for resveratrol, a structurally related monomer, and is intended to serve as a reference for the potential magnitude of solubility enhancement achievable for this compound with similar techniques.
| Formulation Technique | Carrier/System | Solvent | Fold Increase in Aqueous Solubility (approx.) | Reference |
| Solid Dispersion | Polyethylene Glycol (PEG) | Water | Up to 10-fold | [4][5] |
| Nanosuspension | Pluronic F127 | Distilled Water | >10-fold | [7] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Water | Significant increase, allows for higher concentration in solution | [6] |
| SMEDDS | Castor oil, Cremophor® RH60, PEG 1500 | Water | Forms a stable microemulsion, enhancing intestinal permeability | [8] |
Experimental Protocols
Solid Dispersion by Solvent Evaporation Method
-
Preparation of Solution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a suitable organic solvent (e.g., ethanol (B145695) or methanol) in a predetermined ratio (e.g., 1:4 drug to carrier).
-
Mixing: Stir the solution continuously using a magnetic stirrer until a clear solution is obtained. Sonication for 10-15 minutes can be used to ensure complete dissolution and mixing.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying and Pulverization: Dry the resulting solid film in a vacuum oven to remove any residual solvent. The dried solid dispersion can then be pulverized using a mortar and pestle and passed through a sieve to obtain a uniform particle size.
Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., 1-2% w/v Pluronic F68 or Poloxamer 188).
-
Milling: Introduce the suspension into a planetary ball mill with milling beads (e.g., zirconium oxide).
-
Milling Parameters: Mill the suspension at a specified speed (e.g., 400-600 rpm) for a defined period (e.g., 1-6 hours). The milling time should be optimized to achieve the desired particle size.
-
Characterization: Monitor the particle size and polydispersity index (PDI) of the nanosuspension using a particle size analyzer.
Cyclodextrin Inclusion Complex by Freeze-Drying
-
Preparation of Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water with stirring.
-
Addition of Drug: Add this compound to the HP-β-CD solution in a specific molar ratio (e.g., 1:1 or 1:2).
-
Complexation: Stir the mixture at a controlled temperature (e.g., 40-60°C) for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting solution at a low temperature (e.g., -80°C) and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
Visualizations
Caption: Experimental workflows for solubility enhancement.
Caption: Troubleshooting logic for solubility issues.
Caption: Key signaling pathways modulated by resveratrol analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nrf2activators.com [nrf2activators.com]
- 4. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The impact of aqueous solubility and dose on the pharmacokinetic profiles of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. Optimization of a Self-microemulsifying Drug Delivery System for Oral Administration of the Lipophilic Drug, Resveratrol: Enhanced Intestinal Permeability in Rat - PMC [pmc.ncbi.nlm.nih.gov]
cis-Miyabenol C experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Miyabenol C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its isolation, synthesis, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring stilbenoid, specifically a resveratrol (B1683913) trimer.[1] It is found in various plants, including grapevines (Vitis vinifera). Structurally, it is an oligomer composed of three resveratrol units. It exists as one of several isomers of Miyabenol C, which differ in the stereochemistry of their linkages.[2]
Q2: What are the known biological activities of Miyabenol C?
A2: Miyabenol C has been reported to exhibit several biological activities, most notably the inhibition of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[3] This inhibitory action can reduce the production of amyloid-β peptides. Some isomers have also shown activity against α-synuclein filament formation, which is relevant to Parkinson's disease.[2] Additionally, stilbenoids, in general, are known for their antioxidant properties.
Q3: What are the main challenges in working with this compound?
A3: The primary challenges include:
-
Low natural abundance: Isolating significant quantities from natural sources can be difficult.
-
Isomer separation: Miyabenol C exists as multiple stereoisomers that can be challenging to separate.[1][2]
-
Stability: Stilbenoids are sensitive to light, which can induce trans-cis isomerization.[4] They can also be susceptible to degradation depending on pH, temperature, and solvent conditions.[5][6]
-
Synthesis: The controlled synthesis of a specific stereoisomer like this compound is complex, often yielding a mixture of isomers.
Troubleshooting Guides
Isolation and Purification
Q4: I am having difficulty isolating this compound from a complex plant extract. What can I do?
A4: Isolation of this compound from natural sources like grapevine stems is a multi-step process that often requires a combination of chromatographic techniques. Here are some troubleshooting tips:
-
Extraction Solvent: The choice of solvent is critical. Using a sequence of solvents with increasing polarity for extraction can help to fractionate the extract and enrich the fraction containing stilbenoids.
-
Chromatography Technique: A single chromatographic step is often insufficient. Consider using a multi-step approach:
-
Initial Fractionation: Use techniques like Vacuum Liquid Chromatography (VLC) or Flash Chromatography for initial separation.
-
Fine Purification: High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) are effective for separating complex mixtures of isomers.[2] CPC, being a support-free liquid-liquid chromatography technique, can be particularly advantageous for preventing irreversible adsorption of the sample.
-
-
Isomer Co-elution: Isomers of Miyabenol C are often difficult to separate. Optimization of the mobile phase in HPLC is crucial. A gradient elution with a non-polar to moderately polar solvent system may be required. For challenging separations, consider specialized columns or techniques like CPC.[2]
-
Column Overloading: Overloading the chromatography column can lead to poor separation. If you observe broad or tailing peaks, try reducing the amount of sample loaded.
Q5: My purified this compound seems to be degrading or converting to other isomers. How can I improve its stability?
A5: Stilbenoids like this compound are known to be sensitive to environmental factors.[6] To enhance stability:
-
Light Protection: Protect the compound from light at all stages of extraction, purification, and storage by using amber vials or wrapping containers in aluminum foil. UV light can cause trans-cis isomerization.[4]
-
Temperature Control: Store purified this compound at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.
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pH and Solvent: The stability of stilbenoids can be pH-dependent. They are generally more stable in slightly acidic conditions.[5] When preparing solutions, use solvents that are known to be compatible and minimize degradation. The choice of solvent can also influence the conformation of the molecule.[7]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Synthesis
Q6: I am attempting to synthesize this compound by oxidative coupling of resveratrol, but I am getting a complex mixture of products. How can I improve the selectivity?
A6: The oxidative coupling of resveratrol to form trimers is often not highly selective and can produce a variety of dimers and other oligomers.[8][9]
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Enzymatic Catalysis: Using enzymes like horseradish peroxidase (HRP) can offer better control over the reaction compared to chemical oxidants.[8][10] The reaction conditions, such as pH, temperature, and the ratio of enzyme to substrate, will need to be carefully optimized.
-
Reaction Time and Stoichiometry: Carefully control the reaction time and the stoichiometry of the reactants. Shorter reaction times may favor the formation of dimers, while longer times might lead to higher-order oligomers or degradation products.
-
Starting Material: The purity of the starting resveratrol is crucial. Impurities can lead to side reactions and a more complex product mixture.
-
Purification Strategy: Be prepared for a challenging purification process. As with isolation from natural sources, a multi-step chromatographic approach will likely be necessary to isolate the desired this compound isomer.
Biological Assays
Q7: I am not seeing consistent results in my β-secretase (BACE1) inhibition assay with this compound. What could be the issue?
A7: Inconsistent results in BACE1 inhibition assays can stem from several factors:
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Compound Purity and Isomeric Composition: The presence of other stilbenoid isomers in your sample can affect the observed activity, as they may also have inhibitory effects.[11] Ensure the purity and isomeric identity of your this compound using analytical techniques like HPLC, NMR, and MS.
-
Compound Stability in Assay Buffer: As mentioned, the stability of this compound can be pH and temperature-dependent.[5] Ensure that your compound is stable under the conditions of your assay (e.g., pH of the buffer, incubation time and temperature). You may need to perform a stability study of your compound in the assay buffer.
-
Assay Interference: Phenolic compounds can sometimes interfere with in vitro assays through non-specific mechanisms.[12] Consider running appropriate controls to rule out assay artifacts.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) should be at a final concentration that does not affect the enzyme activity or the assay readout. Run a vehicle control with the same concentration of the solvent.
Experimental Protocols
Isolation of Miyabenol C Isomers from Grapevine Canes
This protocol is adapted from the methodology described for the isolation of E-miyabenol C isomers.[2] Optimization will be required for different starting materials and to target the cis isomer specifically.
-
Extraction:
-
Obtain grapevine canes (Vitis vinifera) and dry them.
-
Grind the dried canes into a fine powder.
-
Perform a Soxhlet extraction with a suitable solvent such as methanol (B129727) or ethanol.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Preliminary Fractionation (Optional):
-
The crude extract can be subjected to liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) to enrich the phenolic fraction.
-
-
Centrifugal Partition Chromatography (CPC):
-
Solvent System: A two-phase solvent system is required. The "Arizona" solvent system family (n-heptane, ethyl acetate, methanol, water) has been used successfully.[2] The specific ratio of these solvents will need to be optimized to achieve good separation of the target compound.
-
Operation:
-
Equilibrate the CPC column with the stationary phase.
-
Dissolve the extract in a mixture of the stationary and mobile phases and inject it into the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the elution profile using TLC or HPLC.
-
-
Fraction Analysis: Analyze the collected fractions by HPLC-DAD-MS to identify those containing Miyabenol C isomers.
-
-
Final Purification (if necessary):
-
Pool the fractions containing the desired isomer.
-
Perform a final purification step using preparative HPLC with a suitable C18 column and a gradient of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile (B52724) or methanol.
-
-
Structure Elucidation:
-
Confirm the identity and stereochemistry of the purified this compound using 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).[1]
-
Enzymatic Synthesis of Resveratrol Trimers (Generalized)
This is a generalized protocol for the synthesis of resveratrol oligomers via enzymatic oxidative coupling.[8][10] Optimization is crucial to maximize the yield of this compound.
-
Reaction Setup:
-
Dissolve trans-resveratrol in a suitable solvent system (e.g., aqueous acetone (B3395972) or methanol).
-
Add horseradish peroxidase (HRP) to the solution.
-
Initiate the reaction by the dropwise addition of hydrogen peroxide (H₂O₂).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC to observe the consumption of resveratrol and the formation of dimers and trimers.
-
-
Reaction Quenching:
-
Once the desired level of conversion is reached, quench the reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) or by removing the enzyme).
-
-
Purification:
-
Evaporate the solvent and purify the resulting mixture using the chromatographic methods described in the isolation protocol above (e.g., flash chromatography followed by preparative HPLC or CPC).
-
β-Secretase (BACE1) Inhibition Assay
This is a general protocol for a cell-free BACE1 inhibition assay using a fluorogenic substrate.[13][14]
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme.
-
Fluorogenic BACE1 substrate.
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
Known BACE1 inhibitor (positive control).
-
This compound dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In the 96-well plate, add the assay buffer, the BACE1 enzyme, and the test compounds or controls.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths over time (kinetic assay) or at a single time point (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme or maximum inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Data Presentation
Table 1: Spectroscopic Data for a Miyabenol C Isomer
| ¹H NMR (in Acetone-d₆) δ (ppm) | ¹³C NMR (in Acetone-d₆) δ (ppm) |
| Data for specific this compound isomer is not fully available in the provided search results. A full table would require specific experimental data. | Data for specific this compound isomer is not fully available in the provided search results. A full table would require specific experimental data. |
| Example data from related compounds would include signals for aromatic protons, vinyl protons, and protons on the dihydrofuran rings. | Example data would include signals for aromatic carbons, vinyl carbons, and carbons of the dihydrofuran rings. |
Table 2: Troubleshooting Summary for this compound Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during isolation | Inefficient extraction; Degradation during processing; Low natural abundance in source material. | Optimize extraction solvent and method; Protect from light and heat; Choose a high-yielding source material. |
| Poor separation of isomers | Inappropriate chromatography column or mobile phase; Column overloading. | Use high-resolution columns (e.g., smaller particle size); Optimize mobile phase gradient; Use alternative techniques like CPC; Reduce sample load. |
| Compound degradation | Exposure to light, high temperature, or non-optimal pH. | Work in low-light conditions; Store at low temperatures; Use slightly acidic buffers/solvents; Store under inert gas. |
| Inconsistent bioactivity | Impure sample (isomer mix); Compound instability in assay; Assay interference. | Verify purity by HPLC and NMR; Check stability in assay buffer; Include controls for assay artifacts. |
| Complex mixture from synthesis | Lack of reaction selectivity; Side reactions. | Use enzymatic catalysts (e.g., HRP); Optimize reaction time, temperature, and stoichiometry; Purify starting materials. |
Visualizations
Caption: Workflow for the isolation and analysis of this compound.
Caption: Inhibition of the amyloidogenic pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New E-miyabenol isomer isolated from grapevine cane using centrifugal partition chromatography guided by mass spectrometry - Bjonnh.net [bjonnh.net]
- 3. researchgate.net [researchgate.net]
- 4. photochemical isomerization mechanism: Topics by Science.gov [science.gov]
- 5. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Beta-secretase (BACE1)-inhibiting stilbenoids from Smilax Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Refining Intracerebroventricular Injection of cis-Miyabenol C in Mice
Welcome to the technical support center for the intracerebroventricular (ICV) injection of cis-Miyabenol C in mice. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presentation to assist researchers, scientists, and drug development professionals in successfully administering this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Compound Preparation & Handling
Q1: this compound is precipitating out of my vehicle solution. How can I improve its solubility for ICV injection?
A1: this compound, like other stilbenoids, is lipophilic and has poor water solubility. To improve solubility, consider the following:
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Co-solvents: Use a biocompatible co-solvent system. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile aqueous buffer (e.g., saline or PBS) to the final concentration. It is critical to keep the final DMSO concentration low (ideally <1%) to minimize neurotoxicity.[1]
-
Cyclodextrins: Encapsulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin, can significantly enhance its aqueous solubility.[2]
-
Sonication: After preparing the solution, gentle sonication in a water bath can help to dissolve the compound and prevent immediate precipitation.
-
Warming: Gently warming the vehicle may aid in dissolution, but be cautious of compound degradation. Stability at higher temperatures should be verified.
Q2: What is the recommended vehicle for ICV injection of this compound?
A2: The ideal vehicle should be sterile, iso-osmotic, and non-toxic to brain tissue. Due to the lipophilic nature of this compound, a multi-component vehicle is often necessary. A common formulation involves dissolving the compound in a minimal amount of DMSO and then diluting with sterile saline or artificial cerebrospinal fluid (aCSF).[1]
| Vehicle Component | Purpose | Recommended Final Concentration |
| DMSO | Initial solubilization of lipophilic compound | < 1% v/v |
| Sterile Saline or aCSF | Primary vehicle, ensures isotonicity | > 99% v/v |
| Hydroxypropyl-β-cyclodextrin | Solubility enhancer (optional) | As required, typically 10-40% w/v |
Q3: How should I store the this compound stock solution?
A3: Stilbenoids can be sensitive to light and oxidation. Stock solutions should be stored at -20°C or -80°C in light-protected vials. For working solutions, prepare them fresh on the day of the experiment to avoid degradation and precipitation.
Surgical Procedure & Injection
Q4: I am unsure of the correct stereotaxic coordinates for the lateral ventricles in my mice. What should I do?
A4: Stereotaxic coordinates can vary slightly depending on the age, weight, and strain of the mice.[3] It is crucial to calibrate the coordinates for your specific animal model. A common practice is to perform a pilot study using a dye, such as Trypan Blue, to confirm cannula placement.[3] For adult C57BL/6 mice, a typical starting point for the lateral ventricle, with the skull level between bregma and lambda, is:
Q5: My injections seem to be causing tissue damage or significant bleeding. How can I minimize this?
A5: To minimize tissue damage:
-
Use a small gauge needle: A 33-gauge needle is commonly used for ICV injections in mice.[5]
-
Slow injection rate: The infusion should be performed slowly, typically at a rate of 0.5-1 µL per minute, to prevent a rapid increase in intracranial pressure.[3][6]
-
Leave the needle in place: After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow the infusate to diffuse and to prevent backflow upon retraction.[3][7]
-
Drill a small burr hole: Ensure the burr hole is just large enough for the needle to pass through to minimize skull and meningeal damage.[3]
Q6: How can I confirm that my injection successfully targeted the ventricle?
A6: Confirmation of a successful ICV injection can be done in a few ways:
-
Post-mortem dye injection: At the end of your study, you can inject a dye (e.g., Evans Blue or Trypan Blue) through the cannula. Successful injection will result in the dye being distributed throughout the ventricular system, which can be visualized upon brain dissection.[8]
-
Cerebrospinal Fluid (CSF) reflux: A small amount of clear CSF may be seen at the base of the needle hub upon correct placement in the ventricle, though this is not always reliably observed.
-
Histological verification: Sectioning and staining the brain tissue post-mortem can confirm the cannula track and its termination point within the ventricle.
Q7: The injected solution is refluxing out of the injection site. What is causing this?
A7: Backflow, or reflux, can be caused by several factors:
-
Injection rate is too high: A rapid infusion increases local pressure, forcing the solution back up the needle track. Reduce the injection rate to 0.5 µL/min or slower.[6]
-
Injection volume is too large: For mice, the total injection volume should generally not exceed 5 µL per ventricle.[6]
-
Premature needle withdrawal: The needle should be left in place for several minutes post-injection to allow for diffusion away from the injection site.[7]
| Parameter | Recommended Range for Mice |
| Injection Volume | 1 - 5 µL |
| Injection Rate | 0.5 - 1 µL/min[3] |
| Needle Dwell Time Post-Injection | 2 - 5 minutes[3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for ICV Injection
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to dissolve the powder completely. For example, for a 10 mM stock, dissolve the appropriate weight in a calculated volume of DMSO.
-
Vortex briefly until the solution is clear.
-
Store the stock solution in small aliquots at -80°C, protected from light.
-
-
Working Solution Preparation (prepare fresh on the day of injection):
-
Thaw a single aliquot of the this compound stock solution.
-
Calculate the volume of stock solution needed for your desired final concentration.
-
In a sterile tube, add the required volume of sterile, pyrogen-free saline or aCSF.
-
While vortexing the saline/aCSF, slowly add the calculated volume of the this compound stock solution. This rapid dilution helps to prevent precipitation.
-
Ensure the final concentration of DMSO is below 1%.
-
Visually inspect the solution for any signs of precipitation. If present, sonicate briefly in a water bath.
-
Draw the final solution into the injection syringe, being careful to avoid any air bubbles.[3]
-
Protocol 2: Stereotaxic Intracerebroventricular (ICV) Injection
-
Anesthesia and Stereotaxic Mounting:
-
Anesthetize the mouse using isoflurane (B1672236) (2-4% for induction, 1-2% for maintenance).[9] Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Secure the mouse in a stereotaxic frame, ensuring the head is level by checking that the dorsal-ventral positions of bregma and lambda are within 0.1 mm of each other.[3]
-
Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the scalp with alternating scrubs of povidone-iodine and 70% ethanol.[7]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma using a sterile surgical probe.
-
Move the stereotaxic arm to the target coordinates for the lateral ventricle (e.g., AP: -0.5 mm, ML: +1.0 mm).[3][4]
-
Using a micro-drill, create a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
-
Injection:
-
Lower the injection needle (e.g., 33-gauge Hamilton syringe) to the surface of the brain and record the DV coordinate.
-
Slowly lower the needle to the final DV coordinate (e.g., -2.3 mm from the brain surface).[3]
-
Infuse the prepared this compound solution at a rate of 0.5-1 µL/min.[3]
-
After the infusion is complete, leave the needle in place for 2-5 minutes to prevent backflow.[3][7]
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer appropriate analgesics as per your institution's guidelines.
-
Place the mouse in a clean, warm cage for recovery and monitor until it is fully ambulatory.
-
Visualizations
Diagram 1: Experimental Workflow for ICV Injection
This diagram outlines the key steps from compound preparation to post-operative care.
Caption: Workflow for ICV injection of this compound in mice.
Diagram 2: Potential Signaling Pathways Modulated by Stilbenoids
Stilbenoids, the class of compounds that includes this compound, are known to modulate various signaling pathways associated with neuroprotection and anti-inflammation.[10][11][12] While the specific pathways for this compound are still under investigation, it is known to inhibit β-secretase (BACE1) activity, reducing the production of amyloid-β (Aβ) peptides.[13][14][15] Related stilbenoids like resveratrol (B1683913) have been shown to act through pathways such as PI3K/Akt.[16][17]
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 8. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
- 11. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Purification artifacts in cis-Miyabenol C isolation and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful isolation and analysis of cis-Miyabenol C. Stilbenoids, including this compound, are sensitive to various environmental factors, and their purification can be prone to the formation of artifacts. This guide aims to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for isolating this compound?
A1: this compound, a resveratrol (B1683913) trimer, is a naturally occurring polyphenol. It has been successfully isolated from several botanical sources, most notably from the stalks and canes of grapevines (Vitis vinifera)[1][2][3]. It has also been identified in the roots of plants from the Carex genus[4].
Q2: What are the primary challenges encountered during the isolation of this compound?
A2: The main challenges include the low natural abundance of the compound, its susceptibility to isomerization, oxidation, and degradation under certain conditions, and the presence of structurally similar isomers that can be difficult to separate[1][2].
Q3: What analytical techniques are essential for the identification and characterization of this compound?
A3: A combination of chromatographic and spectroscopic methods is crucial. High-Performance Liquid Chromatography (HPLC) is used for separation and purity assessment. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), particularly high-resolution MS (HRMS) and tandem MS (MS/MS), are indispensable[1][4][5].
Troubleshooting Guides
Issue 1: Low Yield of this compound
Potential Causes:
-
Inefficient Extraction: The choice of solvent and extraction method can significantly impact the yield.
-
Degradation during Extraction/Purification: this compound can degrade due to exposure to high temperatures, alkaline pH, or light.
-
Loss during Chromatographic Steps: The compound may be lost due to irreversible adsorption to the stationary phase or poor separation from other compounds.
Solutions:
-
Optimize Extraction: Use a suitable solvent system. Methanol (B129727) or ethanol (B145695) are commonly used for extracting polyphenols from plant material. Protect the extraction mixture from light and keep the temperature low to minimize degradation.
-
Control pH: Maintain a slightly acidic to neutral pH (below 6.8) throughout the extraction and purification process to prevent base-catalyzed degradation[6][7].
-
Minimize Light Exposure: Conduct all experimental steps, especially when the compound is in solution, in the dark or under amber light to prevent photo-isomerization and degradation[8].
-
Choose Appropriate Chromatography: Countercurrent chromatography (CCC) has been shown to be an effective technique for the preparative isolation of miyabenol C isomers from grapevine extracts[1][2][3].
Issue 2: Presence of Unexpected Peaks in Chromatograms and Spectra (Artifacts)
Potential Cause 1: Isomerization
-
Observation: Appearance of peaks with the same mass-to-charge ratio (m/z) as this compound but different retention times in HPLC. NMR spectra may show a mixture of isomers.
-
Reason: Stilbenoids are known to undergo cis-trans isomerization, especially when exposed to UV or fluorescent light[8]. Heat can also contribute to this process.
-
Troubleshooting:
-
Strictly avoid exposure of samples to direct sunlight or laboratory lighting. Use amber vials and cover glassware with aluminum foil.
-
Work at room temperature or below whenever possible.
-
Potential Cause 2: Oxidation
-
Observation: Presence of peaks with higher m/z values, potentially corresponding to dimers or other oxidation products.
-
Reason: Polyphenols are susceptible to oxidation, which can be catalyzed by enzymes present in the plant matrix or by exposure to air (oxygen), especially at higher pH.
-
Troubleshooting:
-
De-gas solvents before use.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon) during extraction and purification steps.
-
Add antioxidants, such as ascorbic acid, during the initial extraction phase, but be mindful that this can complicate downstream purification.
-
Potential Cause 3: Reaction with Solvents
-
Observation: Appearance of unexpected adducts in the mass spectrum.
-
Reason: Reactive functional groups in this compound could potentially react with certain solvents, especially under non-neutral pH conditions or with prolonged exposure.
-
Troubleshooting:
-
Use high-purity solvents.
-
Avoid prolonged storage of the isolated compound in solution. It is best to store it as a dry solid at low temperatures and protected from light.
-
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited, data for its monomer, resveratrol, provides valuable insights into the stability of stilbenoids.
Table 1: Effect of pH on the Half-Life of Resveratrol at 37°C [6]
| pH | Half-Life |
| 1.2 | > 90 days |
| 1-7 | > 28 days |
| 7.4 | < 3 days |
| 8.0 | < 10 hours |
| 10.0 | < 5 minutes |
Table 2: Effect of Temperature on Resveratrol Degradation [6][9]
| Temperature | Conditions | Degradation |
| 25°C | Aqueous solution, 12 months | ~70% loss |
| 60°C | In soybean oil, 3 days | 50% loss |
| 180°C | In soybean oil, 2 hours | ~45% loss |
Experimental Protocols
General Protocol for the Isolation of Miyabenol C from Grapevine Canes
This protocol is a generalized procedure based on published methods for the isolation of miyabenol C and other stilbenoids[1][3]. Optimization will be required for specific laboratory conditions and starting material.
-
Extraction:
-
Grind dried grapevine canes to a fine powder.
-
Extract the powder with methanol or ethanol at room temperature with agitation for 24-48 hours. Protect the extraction vessel from light.
-
Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in a mixture of water and a non-polar organic solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
Separate the aqueous layer and then extract it with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to enrich the polyphenol fraction.
-
Evaporate the ethyl acetate fraction to dryness.
-
-
Countercurrent Chromatography (CCC) Purification:
-
Dissolve the enriched polyphenol fraction in a suitable two-phase solvent system. A common system for stilbenoids is a mixture of hexane, ethyl acetate, methanol, and water.
-
Perform preparative CCC to separate the different stilbenoid oligomers.
-
Collect fractions and monitor by HPLC to identify those containing miyabenol C isomers.
-
-
Final Purification (if necessary):
-
Pool the fractions containing this compound.
-
If further purification is needed, use preparative HPLC with a C18 column.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using HPLC, HRMS, and NMR (¹H and ¹³C).
-
Visualizations
Caption: Generalized workflow for the isolation of this compound.
Caption: Logic diagram for troubleshooting purification artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. New E-miyabenol isomer isolated from grapevine cane using centrifugal partition chromatography guided by mass spectrometry - Bjonnh.net [bjonnh.net]
- 3. Activity-guided isolation of resveratrol oligomers from a grapevine-shoot extract using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of cis-Miyabenol C and trans-Miyabenol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miyabenol C as a BACE1 Inhibitor: Mechanism of Action
Miyabenol C has been identified as a potent inhibitor of BACE1 activity.[1][2][3] Mechanistic studies have revealed that Miyabenol C reduces the generation of Aβ peptides by directly inhibiting the enzymatic activity of BACE1.[1][4] This inhibitory action occurs without altering the protein levels of BACE1 itself, nor does it affect the protein levels of the amyloid precursor protein (APP), α-secretases (ADAM10 and TACE), or the γ-secretase component Presenilin 1.[1][2] Furthermore, Miyabenol C does not appear to interfere with γ-secretase-mediated Notch processing.[1][2] The targeted inhibition of BACE1 by Miyabenol C makes it a promising candidate for further investigation in the development of therapeutics for Alzheimer's disease.
Comparative Biological Activity: An Extrapolation from Stilbenoid Chemistry
Direct experimental data comparing the BACE1 inhibitory potency of cis-Miyabenol C versus trans-Miyabenol C is currently unavailable. However, the broader class of stilbenoids, to which Miyabenol C belongs, offers valuable insights.
Generally, the trans-isomers of stilbenoids, including the parent compound resveratrol (B1683913), are more thermodynamically stable and often exhibit greater biological activity compared to their cis-counterparts.[5][6] This is attributed to the planar structure of the trans-isomer, which can lead to more effective binding with biological targets.[6] For resveratrol, the trans-isomer has been shown to have superior antioxidant and antiproliferative effects.[7][8]
Based on these general principles observed in stilbenoids, it is reasonable to hypothesize that trans-Miyabenol C is likely the more biologically active and stable isomer for BACE1 inhibition. However, it is important to note that this is an extrapolation, and direct experimental verification is necessary. There are instances where cis-stilbenes have shown higher potency in specific biological assays.
Quantitative Data
As no direct comparative studies are available, a quantitative comparison table for cis- and trans-Miyabenol C cannot be constructed. However, the following table summarizes the inhibitory activity of a Miyabenol C mixture (isomer ratio not specified in the study) on BACE1.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Miyabenol C | BACE1 | In vitro enzyme assay | Ki: 5.4 x 10⁻⁶ M | [9] |
| Miyabenol C | BACE1 | In vitro enzyme assay | IC50: 1.5 x 10⁻⁵ M | [9] |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the literature for determining the BACE1 inhibitory activity of Miyabenol C.
In Vitro BACE1 Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
A specific BACE1 substrate (e.g., a fluorescently labeled peptide)
-
Miyabenol C (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
A fluorescence plate reader
Procedure:
-
A solution of recombinant BACE1 enzyme is prepared in the assay buffer.
-
The BACE1 substrate is also prepared in the assay buffer.
-
Varying concentrations of Miyabenol C are pre-incubated with the BACE1 enzyme solution for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the BACE1 substrate to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
The fluorescence intensity is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths for the specific substrate used.
-
The percentage of BACE1 inhibition is calculated by comparing the fluorescence of the wells containing Miyabenol C to the control wells (containing only the enzyme and substrate).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of Amyloid-β Production and BACE1 Inhibition
Caption: Miyabenol C inhibits the β-secretase (BACE1) enzyme, a critical step in the amyloidogenic pathway.
Experimental Workflow for In Vitro BACE1 Inhibition Assay
Caption: A streamlined workflow for determining the in vitro BACE1 inhibitory activity of Miyabenol C.
Conclusion
Miyabenol C is a demonstrated BACE1 inhibitor with potential therapeutic applications in Alzheimer's disease. While direct comparative data between its cis and trans isomers are lacking, the general behavior of related stilbenoids suggests that trans-Miyabenol C is likely to be the more stable and biologically active form. Future research should focus on isolating or synthesizing pure cis- and trans-Miyabenol C and performing head-to-head comparisons of their BACE1 inhibitory activity and other pharmacological properties to fully elucidate their therapeutic potential.
References
- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 2. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rescence.com [rescence.com]
- 7. Comparative studies of the antioxidant effects of cis- and trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Beta-secretase (BACE1)-inhibiting stilbenoids from Smilax Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-Miyabenol C and Other Resveratrol Trimers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of cis-Miyabenol C and other resveratrol (B1683913) trimers, supported by available experimental data. This document summarizes key findings, presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Resveratrol Trimers
Resveratrol, a well-studied stilbenoid, is known for its diverse pharmacological effects. Its oligomers, particularly trimers, have garnered significant interest due to their enhanced biological activities and novel mechanisms of action. These complex molecules, formed by the oxidative coupling of three resveratrol units, exhibit a wide range of therapeutic potential, from neuroprotection to anticancer and antioxidant effects. This guide focuses on a comparative analysis of this compound and other notable resveratrol trimers, providing a valuable resource for advancing research and development in this area.
Comparative Biological Activities
Neuroprotective Effects: Focus on β-Secretase Inhibition
A primary area of investigation for resveratrol trimers is in the field of neurodegenerative diseases, particularly Alzheimer's disease. The accumulation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's, and the enzyme β-secretase (BACE1) is crucial for the production of Aβ.
This compound, isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana), has been identified as a potent inhibitor of β-secretase activity.[1][2][3][4] Mechanistic studies have shown that this compound can significantly reduce the levels of secreted Aβ peptides in cell cultures and animal models by directly inhibiting BACE1 activity, without affecting the protein levels of the enzyme itself.[2][4]
While direct comparative IC50 values for β-secretase inhibition across a range of resveratrol trimers are not extensively available in the literature, some studies provide valuable insights. Gnetin C, a resveratrol dimer, has been shown to reduce the production of Aβ42 by suppressing the expression of BACE1.[5] Another resveratrol trimer, suffruticosol B, has demonstrated neuroprotective effects in an Alzheimer's disease model by inhibiting monoamine oxidase B (MAO-B), a different therapeutic target.[6] This highlights the diverse mechanisms through which resveratrol oligomers can exert their neuroprotective effects.
Table 1: Comparative Neuroprotective Activities of Resveratrol Oligomers
| Compound | Class | Primary Target(s) | Reported Effect(s) | Quantitative Data (IC50) | Reference(s) |
| This compound | Resveratrol Trimer | β-Secretase (BACE1) | Inhibition of Aβ production in vitro and in vivo. | Not explicitly stated | [1][2][3][4] |
| Suffruticosol B | Resveratrol Trimer | Monoamine Oxidase B (MAO-B) | Alleviation of Alzheimer's pathology by mitigating reactive astrogliosis. | Not explicitly stated | [6] |
| Gnetin C | Resveratrol Dimer | β-Secretase (BACE1) | Reduction of Aβ42 production through suppression of BACE1 expression. | Not explicitly stated | [5] |
Anticancer Activity
Resveratrol and its oligomers have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.
Suffruticosol C, a resveratrol trimer, has been shown to inhibit the growth of various cancer cell lines, including colon, lung, prostate, and hepatocellular carcinoma cells, with greater potency than resveratrol itself.[7] Its mechanism of action involves the induction of autophagy and cell cycle arrest through the inhibition of mTORC1 signaling.[7] Furthermore, cis- and trans-suffruticosol D have exhibited cytotoxic effects against several cancer cell lines, with the trans-isomer generally showing higher potency.[8]
Table 2: Comparative Anticancer Activities of Resveratrol Trimers
| Compound | Cancer Cell Line(s) | Reported Effect(s) | IC50 Values (µM) | Reference(s) |
| Suffruticosol C | HCT116, HT29, Caco2, H1299, PC3, HepG2 | Inhibition of cell viability, induction of autophagy and cell cycle arrest. | HCT116: >50% inhibition at 20 µM | [7] |
| trans-Suffruticosol D | A549, BT20, MCF-7, U2OS | Cytotoxicity, induction of apoptosis and ROS generation. | A549: 9.93, BT20: 12.0, MCF-7: 20.8, U2OS: 14.1 | [8] |
| cis-Suffruticosol D | A549, BT20, MCF-7, U2OS | Cytotoxicity, induction of apoptosis and ROS generation. | A549: 13.42, BT20: 17.5, MCF-7: 46.79, U2OS: 22.8 | [8] |
Antioxidant Activity
The antioxidant properties of resveratrol are well-documented, and its oligomers often exhibit enhanced free radical scavenging capabilities. This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases.
Wenchowenol, a novel resveratrol trimer isolated from Vitis wenchowensis, has demonstrated potent antioxidant activity, comparable to that of resveratrol, in the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.[9] Theoretical studies have suggested that resveratrol oligomers generally exhibit stronger antioxidant activity than the monomer.[10]
Table 3: Comparative Antioxidant Activities of Resveratrol Trimers
| Compound | Assay | Reported Effect(s) | IC50 Value (µM) | Reference(s) |
| Wenchowenol | DPPH | Potent free radical scavenging. | 43 | [9] |
| Resveratrol | DPPH | Potent free radical scavenging. | 38 | [9] |
Experimental Protocols
β-Secretase (BACE1) Activity Assay
This protocol describes a fluorometric method for measuring BACE1 activity in cell or tissue lysates.
Materials:
-
β-Secretase substrate (e.g., a peptide conjugated to a fluorophore and a quencher)
-
β-Secretase inhibitor (positive control)
-
Assay buffer
-
Cell or tissue lysate
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of cell or tissue lysate (containing a standardized amount of protein).
-
For positive control wells, add a known amount of active β-secretase.
-
For negative control wells, pre-incubate the lysate with a β-secretase inhibitor.
-
Add 48 µL of assay buffer to each well.
-
-
Substrate Addition: In a darkened room or under a red light, add 2 µL of the β-secretase substrate to each well.
-
Incubation: Cover the plate with aluminum foil and incubate at 37°C for a specified time (e.g., 30 minutes for an endpoint assay or continuously for a kinetic assay).
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm).
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each test compound compared to the untreated control.
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Setup: In a 96-well plate, add:
-
A specific volume of the test compound or control solution.
-
An equal volume of the DPPH working solution.
-
A blank well containing only the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.
Cell Viability Assay (CCK-8 or MTT)
This protocol describes two common colorimetric assays to determine the effect of compounds on cell viability.
Materials:
-
Cultured cells
-
Cell culture medium
-
Test compounds
-
CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (for MTT assay)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Workflow for DPPH antioxidant assay.
Caption: Workflow for cell viability assay.
Conclusion
The comparative analysis of this compound and other resveratrol trimers reveals a class of natural products with significant and diverse therapeutic potential. While this compound stands out for its direct inhibition of β-secretase, other trimers like suffruticosol C and D demonstrate potent anticancer activities through distinct mechanisms. Furthermore, the enhanced antioxidant properties of resveratrol trimers compared to the monomer highlight their potential in combating oxidative stress-related pathologies.
The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the biological activities of these and other novel compounds. The visualized pathways and workflows aim to clarify the complex mechanisms and experimental designs involved in this area of research.
Further head-to-head comparative studies with a broader range of resveratrol trimers are warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for future drug development. This guide serves as a foundational resource to stimulate and support such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 4. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suffruticosol B from Paeonia lactiflora Ameliorates Alzheimer's Disease Pathology by Inhibiting MAO-B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suffruticosol C-Mediated Autophagy and Cell Cycle Arrest via Inhibition of mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Effects of Cis- and Trans-Stilbene Isomers
For Researchers, Scientists, and Drug Development Professionals
Stilbenoids, a class of natural phenols, are recognized for their diverse biological activities, with antioxidant effects being a key area of investigation. These compounds exist as two geometric isomers, cis-(Z) and trans-(E), which often exhibit distinct physicochemical properties and biological activities. This guide provides an objective comparison of the antioxidant effects of cis- and trans-stilbene (B89595) isomers, supported by experimental data, detailed methodologies, and mechanistic insights to inform research and drug development.
Executive Summary
Trans-stilbene isomers are generally more stable and have been more extensively studied than their cis counterparts.[1][2] While both isomers of stilbenoids like resveratrol (B1683913) demonstrate antioxidant properties, the trans form is often reported to have greater biological activity.[1][2] The primary antioxidant mechanisms include direct radical scavenging and the modulation of cellular antioxidant pathways, such as the Nrf2 signaling cascade. Emerging evidence suggests that some cis-stilbene (B147466) derivatives can exhibit potent biological effects, in some cases even surpassing their trans-isomers.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the antioxidant activity of a wide range of cis- and trans-stilbene isomers from single studies are limited in the available literature. However, data from various sources on resveratrol, a well-studied stilbenoid, and other derivatives provide insights into their relative potency.
Table 1: Comparison of Biological Activity (IC50) of Stilbene (B7821643) Isomers
| Compound | Isomer | Assay | Cell Line | IC50 | Reference |
| 3,4,5,4'-Tetramethoxystilbene | cis | Growth Inhibition | HCT116 (colorectal carcinoma) | 20 nM | [3] |
| 3,4,5,4'-Tetramethoxystilbene | trans | Growth Inhibition | HCT116 (colorectal carcinoma) | >10 µM | [3] |
Note: While not a direct measure of antioxidant activity, lower IC50 values in growth inhibition assays can indicate higher biological potency, which may be related to antioxidant effects.
Mechanisms of Antioxidant Action
The antioxidant effects of stilbene isomers are attributed to two primary mechanisms:
-
Direct Radical Scavenging: Stilbenoids can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating the damaging chain reactions of oxidation. This activity is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
-
Modulation of Cellular Antioxidant Pathways: Stilbenes can also exert their antioxidant effects indirectly by upregulating the expression of endogenous antioxidant enzymes. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][5] Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[4][6]
Trans-stilbenes, including resveratrol and pterostilbene, have been shown to activate the Nrf2 pathway.[7][8] The proposed mechanism involves the modification of cysteine residues on Keap1 by the stilbene, which leads to a conformational change in Keap1 and the release of Nrf2.[8] Isorhapontigenin, another stilbenoid, has also been shown to activate the Nrf2-ARE system.[6] While there is extensive research on trans-isomers activating this pathway, further studies are needed to fully elucidate the role of cis-isomers in Nrf2 activation.
Experimental Workflows and Protocols
Diagram of the Nrf2 Signaling Pathway Activation by Stilbenes
Caption: Activation of the Nrf2 signaling pathway by stilbene isomers.
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (cis- and trans-stilbene isomers)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Add a specific volume of the test compound or control solution to a microplate well or cuvette.
-
Add an equal volume of the DPPH solution to each well/cuvette to initiate the reaction.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength between 515-520 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
Test compounds (cis- and trans-stilbene isomers)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a small volume of the test compound or control solution to a microplate well or cuvette.
-
Add a larger volume of the diluted ABTS•+ solution to initiate the reaction.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of a standard curve of Trolox. The IC50 value can also be determined.
-
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: A typical workflow for a Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
The available evidence suggests that both cis- and trans-stilbene isomers possess antioxidant properties, with the trans-isomers generally exhibiting greater stability and, in many cases, higher biological activity. The mechanisms of action involve both direct radical scavenging and the modulation of cellular defense systems like the Nrf2 pathway.
However, a significant gap exists in the literature regarding direct, quantitative comparisons of the antioxidant capacities of a broad range of cis- and trans-stilbene derivatives using standardized assays. Future research should focus on:
-
Direct Comparative Studies: Performing side-by-side comparisons of the antioxidant activity of various cis- and trans-stilbene isomers using assays like DPPH, ABTS, and cellular antioxidant activity assays to generate comprehensive IC50 and TEAC value tables.
-
Mechanistic Elucidation for Cis-Isomers: Investigating the ability of a wider range of cis-stilbene isomers to activate the Nrf2 pathway and comparing their mechanisms of action with their trans counterparts.
-
Structure-Activity Relationship Studies: Systematically modifying the structure of both cis- and trans-stilbenes to understand the key chemical features that contribute to their antioxidant potency and Nrf2 activation.
Addressing these research gaps will provide a more complete understanding of the antioxidant potential of stilbene isomers and facilitate the development of novel and effective antioxidant-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene Reverses Epigenetic Silencing of Nrf2 and Enhances Antioxidant Response in Endothelial Cells in Hyperglycemic Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Effects of cis-Miyabenol C and Alternative Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the in vivo neuroprotective performance of Miyabenol C, a resveratrol (B1683913) trimer, against established neuroprotective agents. While the specific in vivo validation of the cis-isomer of Miyabenol C is not extensively documented in current literature, this guide utilizes available data on Miyabenol C as the closest proxy. The information is intended to support research and development efforts in neuropharmacology by presenting experimental data, detailed protocols, and visual representations of associated biological pathways and workflows.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes quantitative data from in vivo studies, offering a comparative overview of Miyabenol C against alternative neuroprotective compounds in various models of neurological disease.
| Compound | Animal Model | Dosage & Route | Key Quantitative Findings | Mechanism of Action |
| Miyabenol C | APP/PS1 Transgenic Mice (Alzheimer's Model)[1][2] | 0.6 µg/g (intracerebroventricular)[3] | Significantly reduced soluble amyloid-β 40 and 42 levels in the cortex and hippocampus.[3] | β-secretase (BACE1) inhibition[1][2] |
| Edaravone | Rat Model of Ischemic Stroke | 3 mg/kg (intravenous) | Reduced infarct volume; decreased markers of oxidative stress.[4] | Free radical scavenger[4] |
| Resveratrol | Murine Model of Familial Alzheimer's Disease (AβPP/PS1) | Oral administration | Reduced amyloid burden; prevented memory loss.[5] | Activation of Sirtuin 1 and AMPK pathways[5] |
| Curcumin | Mouse Model of Traumatic Brain Injury | 100 mg/kg (intraperitoneal) | Ameliorated brain water content and oxidative stress; reduced neuronal apoptosis. | Activation of the Nrf2-ARE pathway |
Detailed Experimental Protocols
In Vivo Validation of Miyabenol C in an Alzheimer's Disease Mouse Model
-
Animal Model : 12-month-old APP/PS1 transgenic mice, which express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).[2][3]
-
Drug Administration : Miyabenol C was administered via intracerebroventricular injection at a dose of 0.6 µg/g of body weight. The vehicle control consisted of 45% DMSO in artificial cerebrospinal fluid. The treatment was conducted for a period of 72 hours.[3]
-
Tissue Processing : Following the treatment period, mice were sacrificed, and the cortex and hippocampus were dissected and lysed for subsequent biochemical analysis.[3]
-
Outcome Measures :
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflow for Miyabenol C validation and its proposed signaling pathway.
Caption: In vivo experimental workflow for Miyabenol C in APP/PS1 mice.
Caption: Proposed neuroprotective mechanism of Miyabenol C via BACE1 inhibition.
References
- 1. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
A Comparative Analysis of cis-Miyabenol C and Approved Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel compound cis-Miyabenol C with currently approved Alzheimer's disease (AD) drugs. The information is intended to inform research and development efforts by offering a clear, data-driven overview of their respective mechanisms of action, efficacy, and experimental validation.
Executive Summary
Alzheimer's disease therapeutics can be broadly categorized by their mechanism of action. Established drugs primarily include cholinesterase inhibitors and NMDA receptor antagonists, which provide symptomatic relief. More recent advancements have introduced anti-amyloid monoclonal antibodies that target the underlying pathology. This compound, a resveratrol (B1683913) trimer, represents a different therapeutic strategy by directly inhibiting the β-secretase (BACE1) enzyme, a key component in the production of amyloid-β (Aβ) peptides. This guide will delve into a comparative analysis of these distinct approaches.
Mechanisms of Action: A Head-to-Head Comparison
The therapeutic strategies for Alzheimer's disease vary significantly, from symptomatic treatment to disease-modifying approaches. Here, we compare the mechanism of this compound with those of established Alzheimer's medications.
This compound: A β-Secretase Inhibitor
This compound functions by inhibiting the enzymatic activity of β-secretase (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage generates the N-terminus of the amyloid-β peptide. By inhibiting BACE1, this compound directly reduces the production of all forms of Aβ, including the aggregation-prone Aβ42.[1][2][3] In vitro studies have demonstrated that the inhibitory effect of this compound on BACE1 activity is comparable to that of β-secretase inhibitor II.[4][5]
Known Alzheimer's Drugs: A Multi-pronged Approach
Approved Alzheimer's drugs target different aspects of the disease's pathophysiology:
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, in the brain. They achieve this by inhibiting the acetylcholinesterase enzyme, which breaks down acetylcholine. This approach offers symptomatic relief but does not alter the underlying disease progression.
-
NMDA Receptor Antagonist (Memantine): Memantine modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In Alzheimer's disease, excessive stimulation of NMDA receptors by the neurotransmitter glutamate (B1630785) can lead to neuronal damage. Memantine protects neurons from this excitotoxicity.
-
Anti-Amyloid Monoclonal Antibodies (Aducanumab, Lecanemab): These are disease-modifying therapies that target and promote the clearance of amyloid-β plaques from the brain. Aducanumab primarily targets aggregated forms of Aβ, while Lecanemab preferentially binds to soluble Aβ protofibrils.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and the different classes of approved Alzheimer's drugs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and approved Alzheimer's drugs.
Table 1: In Vitro BACE1 Inhibition
| Compound | Target | IC50 | Assay Type | Source |
| This compound | BACE1 | Comparable to β-secretase inhibitor II | In vitro enzymatic assay | [4][5] |
| β-secretase inhibitor II | BACE1 | Not explicitly stated in cited sources | In vitro enzymatic assay | [4][5] |
Note: A specific IC50 value for this compound is not available in the reviewed literature. The provided information indicates a potency comparable to a reference inhibitor.
Table 2: Clinical Efficacy of Approved Alzheimer's Drugs
| Drug | Mechanism | Clinical Trial(s) | Primary Endpoint(s) | Key Results |
| Donepezil | Cholinesterase Inhibitor | Multiple | ADAS-Cog, CIBIC-plus | Statistically significant improvement in ADAS-Cog scores compared to placebo. |
| Rivastigmine | Cholinesterase Inhibitor | Multiple | ADAS-Cog, ADCS-CGIC | Significant improvements in ADAS-Cog scores versus placebo. |
| Galantamine | Cholinesterase Inhibitor | Multiple | ADAS-Cog, CIBIC-plus | Significant improvement in cognitive function relative to placebo. |
| Memantine | NMDA Receptor Antagonist | Multiple | SIB, ADCS-ADLsev | Statistically significant benefit on the SIB and ADCS-ADLsev scores. |
| Aducanumab | Anti-Amyloid Antibody | EMERGE, ENGAGE | CDR-SB | EMERGE: 22% reduction in clinical decline on CDR-SB in the high-dose group. ENGAGE: Did not meet primary endpoint. |
| Lecanemab | Anti-Amyloid Antibody | Clarity AD | CDR-SB | 27% slowing of cognitive decline on CDR-SB at 18 months compared to placebo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the cited studies.
This compound: In Vitro BACE1 Activity Assay
The inhibitory effect of this compound on BACE1 activity was assessed using a commercial in vitro enzymatic assay kit.[5] The general protocol for such an assay is as follows:
-
Reagent Preparation: Recombinant human BACE1 enzyme, a synthetic fluorogenic BACE1 substrate, and the test compound (this compound) are prepared in an appropriate assay buffer.
-
Reaction Setup: The BACE1 enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate. As BACE1 cleaves the substrate, a fluorescent signal is produced, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the fluorescence signal. The percentage of BACE1 inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Approved Alzheimer's Drugs: Clinical Trial Methodologies
The clinical efficacy of approved Alzheimer's drugs was established through large-scale, randomized, double-blind, placebo-controlled clinical trials. While specific protocols vary, they generally share the following framework:
-
Patient Population: Participants are typically individuals diagnosed with mild-to-moderate or early-stage Alzheimer's disease, confirmed by clinical assessment and often biomarker analysis (e.g., amyloid PET scans).
-
Study Design: Participants are randomly assigned to receive either the investigational drug or a placebo over a defined period (e.g., 18-24 months).
-
Outcome Measures: Efficacy is assessed using standardized cognitive and functional scales, including:
-
ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale): Measures cognitive functions such as memory, language, and praxis.
-
CDR-SB (Clinical Dementia Rating-Sum of Boxes): A global scale that assesses cognitive and functional performance in six domains.
-
SIB (Severe Impairment Battery): Designed to assess cognitive function in patients with severe dementia.
-
ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living): Measures the ability to perform daily activities.
-
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Conclusion
This compound presents a distinct and targeted mechanism of action by inhibiting BACE1, the rate-limiting enzyme in amyloid-β production. This approach differs significantly from the symptomatic relief offered by cholinesterase inhibitors and NMDA receptor antagonists, and provides an alternative to the direct amyloid plaque clearance mechanism of anti-amyloid monoclonal antibodies. While in vitro data for this compound is promising, further quantitative analysis, including the determination of a precise IC50 value and in vivo studies, are necessary to fully elucidate its therapeutic potential in comparison to the established and recently approved treatments for Alzheimer's disease. The data and diagrams presented in this guide offer a foundational comparison to aid researchers and drug development professionals in this ongoing effort.
References
- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of cis-Miyabenol C: A Comparative Analysis in Neuronal Cell Lines
A detailed examination of cis-Miyabenol C's efficacy as a β-secretase inhibitor across different neuronal cell models, benchmarked against other stilbenoids and BACE1 inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its activity, supported by experimental data and detailed protocols.
Introduction to this compound and its Neuroprotective Role
This compound, a resveratrol (B1683913) trimer, has emerged as a compound of interest in the field of neurodegenerative disease research, particularly for its potential role in mitigating the pathology of Alzheimer's disease.[1][2][3] The primary mechanism underlying its neuroprotective effect is the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that accumulate and form plaques in the brains of Alzheimer's patients.[1][4] By inhibiting BACE1, this compound effectively reduces the generation of Aβ, positioning it as a promising therapeutic candidate.[1][2][3]
This guide provides a cross-validation of this compound's activity in various neuronal cell lines, compares its performance with other stilbenoids and BACE1 inhibitors, and offers detailed experimental protocols for researchers to replicate and build upon these findings.
Comparative Analysis of this compound Activity in Neuronal Cell Lines
The neuroprotective effects of this compound have been primarily investigated in human neuroblastoma SH-SY5Y cells and mouse neuroblastoma N2a cells.[3] These cell lines are widely used in neurotoxicity and neurodegenerative disease research as they can be differentiated into neuron-like cells and provide a reproducible system for screening potential therapeutic compounds.[4]
While direct comparative studies of this compound across a broader range of neuronal cell lines are limited, research on other stilbenoids, such as resveratrol and piceatannol, in primary cortical neurons provides valuable insights into the potential efficacy of this class of compounds in more physiologically relevant models.[5][6]
Table 1: Comparison of this compound and Other Stilbenoids in Different Neuronal Cell Lines
| Compound | Cell Line | Key Findings | Reference |
| This compound | SH-SY5Y (human neuroblastoma) | Significantly inhibits BACE1 activity. | [3] |
| This compound | N2a (mouse neuroblastoma) | Reduces the secretion of Aβ40 and Aβ42. | [3] |
| Resveratrol | Primary Cortical Neurons (rat) | Protects against Aβ-induced neurotoxicity by reducing intracellular ROS via the PI3K/Akt signaling pathway. | [5][6] |
| Piceatannol | Primary Cortical Neurons (rat) | Exhibits potent neuroprotective effects against Aβ-induced toxicity, superior to resveratrol, by modulating the PI3K/Akt pathway. | [5][6] |
Benchmarking this compound Against Other BACE1 Inhibitors
To provide a broader context for the therapeutic potential of this compound, it is essential to compare its activity with other known BACE1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various BACE1 inhibitors in different neuronal cell lines.
Table 2: Comparative Efficacy of BACE1 Inhibitors in Neuronal Cell Lines
| Inhibitor | Cell Line | IC50 (Aβ40 Reduction) | IC50 (Aβ42 Reduction) | Reference |
| This compound | N2a | Not explicitly reported as IC50, but significant reduction at 10 µM | Not explicitly reported as IC50, but significant reduction at 10 µM | [3] |
| BACE1 Inhibitor IV | HEK293-sw | ~1 µM | ~1 µM | [7] |
| AZD3293 (Lanabecestat) | Rat Primary Cortical Neurons | <9.7 nM | Not Reported | [7] |
| MK-8931 (Verubecestat) | Not explicitly reported in these cell lines | Not explicitly reported in these cell lines | [7] | |
| LY450139 (Semagacestat) | SH-SY5Y APPwt | 90 nM | 90 nM | [8] |
| Shionogi Compound 1 | In vivo (mouse brain) | Reduction to 32% of vehicle | Not Reported | [9] |
| Elenbecestat | In vivo (mouse brain) | Reduction to 46% of vehicle | Not Reported | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been created using the DOT language.
Detailed Experimental Protocols
To facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.
SH-SY5Y Cell Culture and Differentiation for Neurotoxicity Assays
This protocol describes the differentiation of SH-SY5Y human neuroblastoma cells into a mature neuronal phenotype suitable for neurotoxicity and neuroprotection studies.[10][11][12][13]
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
All-trans-Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF) (optional)
-
Extracellular Matrix (ECM) coating solution (e.g., Matrigel or collagen)
-
Trypsin-EDTA
Procedure:
-
Maintenance of Undifferentiated Cells: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Passage cells at 80-90% confluency.
-
Plating for Differentiation: Coat culture plates with ECM solution according to the manufacturer's instructions. Seed SH-SY5Y cells at a density of 5 x 10^4 cells/cm^2.
-
Initiation of Differentiation: The day after seeding, replace the growth medium with differentiation medium #1 (DMEM with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM RA).
-
Differentiation Period: Change the differentiation medium #1 every 2-3 days for a total of 5-7 days. Cells will start to exhibit a more neuronal morphology with extended neurites.
-
Maturation (Optional but Recommended): For a more mature neuronal phenotype, after the initial differentiation with RA, switch to a serum-free medium (e.g., Neurobasal medium with B27 supplement) containing 50 ng/mL BDNF for an additional 2-3 days.[11]
-
Cell Viability Assessment: Differentiated cells are now ready for treatment with test compounds. Cell viability can be assessed using standard assays such as MTT or LDH release.
In Vitro BACE1 Activity Assay (FRET-based)
This protocol outlines a common method to measure BACE1 enzymatic activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[14][15][16][17][18]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide containing a fluorophore and a quencher)
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (positive control)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in BACE1 assay buffer. The final DMSO concentration should be kept below 1%. Dilute the BACE1 enzyme and FRET substrate to their working concentrations in the assay buffer.
-
Assay Plate Setup:
-
Test Wells: Add assay buffer and the diluted test compound.
-
Positive Control (100% activity): Add assay buffer and DMSO.
-
Negative Control (0% activity/blank): Add assay buffer, DMSO, and no enzyme.
-
-
Enzyme Addition and Pre-incubation: Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells. Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate.
-
Data Analysis: Calculate the rate of the reaction (increase in fluorescence over time). Determine the percentage of inhibition for each compound concentration relative to the positive control. Calculate the IC50 value by fitting the dose-response curve.
Quantification of Secreted Aβ40 and Aβ42 by ELISA
This protocol describes the quantification of secreted Aβ40 and Aβ42 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21][22][23]
Materials:
-
Aβ40 and Aβ42 ELISA kits (containing pre-coated plates, detection antibodies, standards, and substrate)
-
Cell culture supernatants from treated and control cells
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection: After treating the differentiated neuronal cells with the test compounds for the desired time, collect the cell culture supernatants. Centrifuge the supernatants to remove any cell debris.
-
ELISA Procedure (follow kit-specific instructions):
-
Standard and Sample Addition: Add the provided Aβ standards and the collected cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate to allow the Aβ peptides to bind to the capture antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound substances.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.
-
Incubation and Washing: Incubate the plate to allow the detection antibody to bind to the captured Aβ. Wash the plate again to remove unbound detection antibody.
-
Substrate Addition: Add the substrate solution to each well. A color change will develop in proportion to the amount of bound Aβ.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the Aβ standards. Use the standard curve to determine the concentration of Aβ40 and Aβ42 in the cell culture supernatants.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent through its potent inhibition of BACE1. While current in vitro data is primarily focused on the SH-SY5Y and N2a cell lines, the broader efficacy of stilbenoids in primary neuronal cultures suggests that this compound is likely to be effective in more complex neuronal models. Further cross-validation in a wider array of neuronal cell types, including primary neurons and iPSC-derived neurons, is warranted to fully elucidate its therapeutic potential. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to advance the study of this compound and other BACE1 inhibitors in the context of neurodegenerative diseases.
References
- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 2. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. novamedline.com [novamedline.com]
- 23. intimakmur.co.id [intimakmur.co.id]
A Comparative Analysis of cis-Miyabenol C from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative examination of cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer, from various botanical sources. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this promising stilbenoid.
Introduction to this compound
Miyabenol C, a complex of resveratrol trimers, has been identified in a variety of plant species, including grapes (Vitis vinifera and Vitis amurensis), fennel (Foeniculum vulgare), and Caragana sinica.[1] Among its isomers, this compound has garnered scientific interest for its potential biological activities, including its role as a protein kinase C inhibitor.[1] This guide focuses on the comparative aspects of this compound derived from different plant sources, providing insights into its isolation, characterization, and bioactivity.
Comparative Data of this compound
While direct comparative studies detailing the yield and purity of this compound from various botanical sources are limited in publicly available literature, metabolic profiling of different plant species suggests that the concentration of stilbenoids like Miyabenol C can vary significantly. For instance, comparative metabolic studies of Vitis amurensis and Vitis vinifera have shown inherent differences in their metabolite accumulation, which would likely influence the yield of this compound.[2][3]
For the purpose of characterization, spectroscopic data is crucial. The following table summarizes the reported ¹H and ¹³C NMR data for this compound, which serves as a reference for its identification regardless of the botanical source.
| ¹H NMR (400 MHz, Acetone-d6) δ (ppm) | ¹³C NMR (100 MHz, Acetone-d6) δ (ppm) |
| 7.18 (2H, d, J= 8.8Hz, H-2a, H-6a) | 159.2 (C-4c) |
| 7.13 (2H, d, J= 8.4Hz, H-2c, H-6c) | 158.8 (C-4a) |
| 6.90 (2H, d, J= 8.8Hz, H-3a, H-5a) | 158.2 (C-4b) |
| 6.88 (1H, d, J= 16.4Hz, H-7c) | 157.9 (C-6a') |
| 6.75 (2H, d, J= 8.4Hz, H-3c, H-5c) | 157.0 (C-2b') |
| 6.62 (1H, d, J= 16.4Hz, H-8c) | 146.1 (C-5a') |
| 6.58 (2H, d, J= 8.8Hz, H-3b, H-5b) | 134.1 (C-1c) |
| 6.52 (2H, d, J= 8.8Hz, H-2b, H-6b) | 132.8 (C-1a) |
| 6.38 (1H, s, H-6b') | 131.5 (C-1b) |
| 6.25 (1H, s, H-4b') | 130.5 (C-7c) |
| 6.18 (1H, t, J= 2.0Hz, H-4a') | 129.8 (C-2c, C-6c) |
| 6.13 (1H, d, J= 2.0Hz, H-2a') | 129.2 (C-2a, C-6a) |
| 6.08 (1H, d, J= 2.0Hz, H-6a') | 128.8 (C-8c) |
| 5.42 (1H, d, J= 6.0Hz, H-8a) | 128.5 (C-2b, C-6b) |
| 4.58 (1H, d, J= 6.0Hz, H-7a) | 116.8 (C-3c, C-5c) |
| 116.2 (C-3a, C-5a) | |
| 116.0 (C-3b, C-5b) | |
| 108.2 (C-4b') | |
| 107.5 (C-6b') | |
| 102.5 (C-2a') | |
| 96.8 (C-4a') | |
| 91.8 (C-8a) | |
| 56.5 (C-7a) | |
| Data sourced from a study that identified the Z-trans-trans-miyabenol C configuration.[4] |
Experimental Protocols
General Workflow for Isolation and Characterization of this compound
The following diagram outlines a typical workflow for the isolation and characterization of this compound from a botanical source.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative metabolic profiling of Vitis amurensis and Vitis vinifera during cold acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolic profiling of Vitis amurensis and Vitis vinifera during cold acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of cis-Miyabenol C's Inhibitory Effect on Amyloid-β Generation
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-Miyabenol C and other natural compounds in their ability to inhibit the generation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The data presented herein is compiled from peer-reviewed studies to facilitate an objective evaluation of these compounds for research and drug development purposes.
Overview of Amyloid-β Generation and a Key Therapeutic Target
The production of Aβ peptides is initiated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[1][2] Inhibiting the activity of BACE1, the rate-limiting enzyme in this pathway, is a primary strategy for reducing Aβ generation and is a major focus of Alzheimer's disease research.[1][2] This guide examines the efficacy of this compound, a resveratrol (B1683913) trimer, in inhibiting BACE1 and compares its performance with other natural compounds that have demonstrated similar potential.[1][2][3]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro efficacy of this compound and selected alternative natural compounds—quercetin (B1663063), myricetin (B1677590), and salvianolic acid B—on BACE1 activity and Aβ peptide secretion.
Table 1: Inhibition of BACE1 Activity
| Compound | Assay Type | IC50 (μM) | Source |
| This compound | Cell-free (in vitro) | Comparable to BACE1 inhibitor II | [1][2] |
| Quercetin | Cell-free (in vitro) | 5.4 | [4] |
| Myricetin | Cell-free (in vitro) | 2.8 | [4] |
| Salvianolic Acid B | Cell-based (SH-SY5Y-APPsw) | Dose-dependent decrease in activity | [3] |
Table 2: Reduction of Aβ40 and Aβ42 Secretion in Cell Culture
| Compound | Cell Line | Treatment Time | Concentration (μM) | % Reduction in Aβ40 | % Reduction in Aβ42 | Source |
| This compound | N2a695 | 10 hours | 5 | ~25% | ~30% | [1][2] |
| 10 | ~50% | ~60% | [1][2] | |||
| 20 | ~75% | ~80% | [1][2] | |||
| Myricetin | Rat primary cortical neurons | 48 hours | 10 | Significant decrease | Significant decrease | [4] |
| Salvianolic Acid B | SH-SY5Y-APPsw | Not Specified | 25 | Significant decrease | Significant decrease | [3] |
| 50 | Further significant decrease | Further significant decrease | [3] | |||
| 100 | Platform effect reached | Platform effect reached | [3] |
Table 3: Effects on APP Processing Products
| Compound | Effect on sAPPα | Effect on sAPPβ | Effect on BACE1 Protein Levels | Effect on ADAM10 Protein Levels | Effect on PS1 Protein Levels | Source |
| This compound | Increased | Decreased | No change | No change | No change | [1][2] |
| Myricetin | Increased | Not specified | Not specified | Increased | Not specified | [4] |
| Salvianolic Acid B | Increased | Decreased | Decreased | Increased | No change | [3][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the amyloidogenic processing of APP and a typical experimental workflow for evaluating BACE1 inhibitors.
Figure 1. Amyloid Precursor Protein (APP) processing pathways.
Figure 2. General experimental workflow for inhibitor screening.
Experimental Protocols
Cell Culture and Treatment (this compound)
-
Cell Line: Mouse neuroblastoma N2a cells stably expressing human APP695 (N2a695).[1]
-
Culture Conditions: Standard cell culture conditions.[1]
-
Treatment: Cells were grown to confluency and then incubated in serum-free media containing various concentrations of this compound (5, 10, 20 μM), a positive control (β-secretase inhibitor II, 2μM), or DMSO as a negative control for 10 hours.[1][6]
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification (this compound)
-
Sample: Conditioned media from treated N2a695 cells.[1]
-
Protocol: Extracellular levels of Aβ40 and Aβ42 were quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]
Western Blot Analysis of APP Fragments (this compound)
-
Samples: Conditioned media and cell lysates from treated N2a695 cells.[1][6]
-
Procedure: Samples were subjected to SDS-PAGE and transferred to a membrane. Membranes were probed with specific primary antibodies against sAPPα, sAPPβ, APP C-terminal fragments (CTFs), BACE1, ADAM10, and PS1. An appropriate secondary antibody was used for detection. Densitometry was used for quantification.[1][6]
BACE1 Activity Assay (this compound)
-
Cell-based Assay: N2aWT and SH-SY5Y cells were treated with 10μM this compound for 10 hours. Cell lysates were assayed for β-secretase activity using a commercial kit.[1]
-
In Vitro Assay: Purified BACE1 and its substrate were incubated with varying concentrations of this compound for 2 hours at 37°C, and the activity was measured.[1]
Protocols for Comparative Compounds (General)
-
Quercetin and Myricetin: Similar protocols involving cell-free BACE1 activity assays and analysis of Aβ levels in neuronal cell cultures (e.g., rat primary cortical neurons) have been employed.[4]
-
Salvianolic Acid B: Studies have utilized SH-SY5Y cells overexpressing a mutant form of APP (SH-SY5Y-APPsw).[3] The effects on Aβ levels were determined by ELISA, and the expression of APP processing-related proteins was analyzed by Western blot after treatment with Salvianolic Acid B (25, 50, or 100 µM).[3]
Conclusion
The available data strongly support the inhibitory effect of this compound on Aβ generation. This is achieved primarily through the direct inhibition of BACE1 activity, which leads to a significant reduction in the amyloidogenic processing of APP.[1][2] When compared to other natural compounds like quercetin, myricetin, and salvianolic acid B, this compound demonstrates a potent, dose-dependent reduction in both Aβ40 and Aβ42.[1][2][3] While myricetin and quercetin also show direct BACE1 inhibition, and salvianolic acid B appears to reduce BACE1 protein expression, the comprehensive dataset for this compound provides a robust confirmation of its mechanism and efficacy.[3][4] Further head-to-head studies under identical experimental conditions would be beneficial for a definitive comparative ranking of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. Salvianolic Acid B Inhibits Aβ Generation by Modulating BACE1 Activity in SH-SY5Y-APPsw Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunction of myricetin on A beta: neuroprotection via a conformational change of A beta and reduction of A beta via the interference of secretases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of cis-Miyabenol C
Cis-Miyabenol C, a resveratrol (B1683913) trimer found in plants like grapes and fennel, is a subject of interest in various research fields.[1] Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with care. Although specific toxicity data is limited, its classification as a phenolic compound necessitates caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles.
-
Ventilation: Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to prevent the inhalation of any potential aerosols or dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is pertinent to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C42H32O9 | [1] |
| Molar Mass | 680.69 g/mol | [1] |
| Water Solubility (est.) | 4.759e-005 mg/L @ 25 °C | [2] |
| Physical State | Solid (assumed based on related compounds) | |
| GHS Classification | Not found; handle as a hazardous chemical waste as a precaution. | [2] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol is a conservative recommendation for the proper disposal of this compound waste generated in a laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, contaminated weighing papers, pipette tips, gloves, and other consumables, in a designated, leak-proof, and sealable hazardous waste container.[3][4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled, and shatter-proof hazardous waste container.
-
Crucially, do not dispose of any this compound solutions down the sanitary sewer. [4]
-
Segregate halogenated and non-halogenated solvent waste containing this compound into separate containers if required by your institution.
-
Step 2: Container Labeling
Accurate and thorough labeling of waste containers is a critical compliance step.
-
Immediately upon starting a new waste container, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound waste" .
-
The primary hazards (as a precaution, list "Irritant" and "Environmental Hazard").
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the principal investigator or laboratory.
-
Step 3: Storage of Waste
Proper storage of hazardous waste containers is essential to prevent accidents and ensure safety.
-
Keep waste containers securely sealed at all times, except when adding waste.[4]
-
Store the containers in a designated, well-ventilated secondary containment area that is away from ignition sources and incompatible materials.[3][5]
-
The storage area should be under the control of laboratory personnel.
Step 4: Waste Disposal and Pickup
-
Once the waste container is full (typically around 90% capacity to prevent spills), ensure it is securely sealed and properly labeled.
-
Arrange for a hazardous waste pickup with your institution's EHS department according to their specific procedures.[4]
-
Maintain records of all hazardous waste generated and disposed of as required by your institution.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these conservative, best-practice procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize your institution's specific chemical hygiene plan and hazardous waste management guidelines.
References
Essential Safety and Handling Protocols for cis-Miyabenol C
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of cis-Miyabenol C.
Given that this compound is a novel compound with limited specific safety data, it is imperative to handle it with the utmost caution, treating it as a potentially hazardous substance. The following guidelines are based on best practices for handling new chemical entities and information available for structurally related compounds, such as resveratrol.
Immediate Safety and Operational Plan
Before handling this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the safety procedures outlined below. Work should always be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Standard laboratory PPE is mandatory at all times when handling this compound. This includes, but is not limited to, a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves.[1][2][3] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[1][4]
Handling Procedures:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions inside a chemical fume hood to minimize the risk of inhalation of any dust or aerosols.[2]
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Experimental Use: Keep containers of this compound closed when not in use. Avoid direct contact with the skin, eyes, and clothing.[5]
-
Contamination: Be meticulous about preventing cross-contamination. Do not touch personal items such as phones or pens with gloved hands.[3] Remove gloves before leaving the laboratory.[2]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not dispose of this waste down the drain.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards. Store waste containers in a designated, secondary containment area away from incompatible materials.
Final Disposal:
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Data Presentation
Due to the lack of specific safety data for this compound, quantitative exposure limits are not available. The following table summarizes the recommended personal protective equipment.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards.[1][4] | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the chemical. |
| Body Protection | A lab coat, preferably with long sleeves and made of a low-linting, non-flammable material. | To protect skin and clothing from spills. |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid the need for personal respiratory protection.[2] | To prevent inhalation of dust or aerosols. |
Experimental Protocols
As there are no standardized, publicly available experimental protocols that detail the handling of this compound, it is crucial to develop a substance-specific Standard Operating Procedure (SOP) before beginning any research. This SOP should incorporate the safety and handling information provided in this document and be reviewed and approved by your institution's safety committee. The principles of good laboratory practice (GLP) should be followed at all times.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. csub.edu [csub.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. artsci.usu.edu [artsci.usu.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
